5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-3-6(8)5-2-9-4-10-7(5)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMGDQPJNFDJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=CN=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in the development of targeted therapies, particularly kinase inhibitors.[1][2] This guide provides an in-depth technical overview of a key synthetic intermediate, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. While a specific CAS number for this compound is not prominently listed in public databases, indicating its primary role as a transient intermediate rather than a commercial product, its strategic importance is undeniable. The 5-iodo substituent serves as a versatile synthetic handle for introducing molecular diversity, while the 7-methyl group modifies the electronic and steric properties of the core, influencing target engagement and pharmacokinetic profiles. This document will detail its physicochemical properties, provide robust, field-proven synthetic protocols, explore its chemical reactivity, and contextualize its application in the synthesis of pharmacologically active agents.
Physicochemical and Structural Properties
The core of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a bicyclic heterocyclic system where a pyrrole ring is fused to a pyrimidine ring. This structure is an isostere of purine, which allows it to interact with biological targets that recognize natural purines.[3] The iodine atom at the 5-position and the methyl group at the 7-position are critical for its utility.
Data Presentation: Key Physicochemical Properties
| Property | Value / Description | Source(s) / Rationale |
| CAS Number | Not readily available in public databases. | Inferred from its role as a synthetic intermediate. |
| Molecular Formula | C₇H₆IN₃ | Derived from its chemical structure. |
| Molecular Weight | 259.05 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be an off-white to yellow or light brown solid. | Based on analogous compounds like 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine.[4] |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents; poorly soluble in water. | General characteristic of similar heterocyclic compounds.[1] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere to prevent degradation. | Standard practice for halogenated heterocyclic compounds. |
Synthesis and Handling
The synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that leverages established methodologies for the construction and functionalization of the 7-deazapurine core. The following protocol represents a logical and experimentally grounded pathway.
Synthetic Workflow
The synthesis can be logically approached in three main stages: construction of a suitable 7-deazapurine precursor, iodination of the pyrrole ring, and subsequent N-methylation. The choice of starting material can vary, but a common precursor is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is commercially available.
Caption: Proposed synthetic workflow for 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Detailed Experimental Protocol
PART A: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
-
Rationale: Direct iodination of the electron-rich pyrrole ring at the C5 position is a highly efficient transformation. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for this purpose.
-
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.
-
Purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) affords pure 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
-
PART B: Synthesis of 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Rationale: The pyrrole nitrogen (N7) can be selectively alkylated under basic conditions. A strong base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) is used to deprotonate the N-H, and methyl iodide serves as the methyl source.[5]
-
Procedure:
-
To a solution of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add cesium carbonate (2.5 eq).[5]
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the mixture.[5]
-
Continue stirring at room temperature for 1-2 hours, monitoring for the consumption of the starting material.[5]
-
Once the reaction is complete, dilute with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be used in the next step or purified by chromatography.
-
PART C: Synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Dechlorination)
-
Rationale: The C4-chloro substituent can be removed via catalytic hydrogenation. Palladium on carbon is a standard catalyst for this transformation.
-
Procedure:
-
Dissolve 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a base, such as triethylamine or sodium acetate (2.0 eq), to neutralize the HCl generated during the reaction.
-
Add 10% Palladium on carbon (10% w/w) to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the target compound, 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in the reactivity of the C5-iodo group. This position is primed for metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for building molecular complexity.
Suzuki-Miyaura Cross-Coupling: A Gateway to Kinase Inhibitors
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple the 5-iodo-7-deazapurine core with various aryl or heteroaryl boronic acids or esters. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors, allowing for the exploration of the chemical space around the core scaffold to optimize potency and selectivity.[6]
Caption: Suzuki-Miyaura coupling of the title compound for diversification.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Rationale: This protocol describes a typical palladium-catalyzed Suzuki coupling to install an aryl group at the C5 position, a key step in synthesizing many kinase inhibitors.[6]
-
Procedure:
-
In a reaction vessel, combine 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (3.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 5-aryl-substituted product.
-
This synthetic strategy is central to creating libraries of compounds for screening against various kinases, including Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Epidermal Growth Factor Receptor (EGFR), leading to the discovery of drugs for cancer and autoimmune diseases.[1][6][7]
Spectroscopic Characterization
Confirmation of the structure of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine would rely on standard spectroscopic techniques. Based on data for analogous structures, the following spectral features are expected:
-
¹H NMR:
-
A singlet for the C2-H proton, typically downfield (δ ~8.0-8.5 ppm).
-
A singlet for the C6-H proton (δ ~7.0-7.5 ppm).
-
A singlet for the N7-methyl protons (δ ~3.5-4.0 ppm).
-
The absence of a signal for the C5-H proton confirms successful iodination.
-
-
¹³C NMR:
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Signals for the pyrimidine and pyrrole carbons in the aromatic region.
-
A signal for the N7-methyl carbon (δ ~30-35 ppm).
-
A signal for the C5 carbon bearing the iodine atom, which will be shifted significantly upfield compared to the protonated analog.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a prominent molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight (259.05). The isotopic pattern will be characteristic of a molecule containing one iodine atom.
-
Conclusion
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a highly valuable, albeit non-commercialized, building block in the field of medicinal chemistry. Its structure is strategically designed for efficient diversification through modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. An understanding of its synthesis and reactivity provides researchers and drug development professionals with the essential knowledge to leverage this intermediate for the creation of novel and potent kinase inhibitors, ultimately contributing to the advancement of targeted therapeutics for a range of human diseases.
References
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Zare, A., & Sajadikhah, S. S. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
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Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (2024). International Journal of Scientific Research in Science and Technology. [Link]
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Zare, A., & Sajadikhah, S. S. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate. [Link]
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Kari, D., & Dave, B. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
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El-Malah, A. A., & Abdel-Fattah, H. A. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science Publisher. [Link]
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). SciELO. [Link]
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Khan, I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Xia, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate. [Link]
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Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]
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Zare, A., & Sajadikhah, S. S. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]
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Sørensen, M. D., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
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Zhang, Z., et al. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
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Wang, S., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]
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PubChemLite. (n.d.). 7h-pyrrolo[2,3-d]pyrimidine-5-carboxamide, 4-hydroxy-7-(2-c-methyl-b-d-ribofuranosyl)- (C13H16N4O6). [Link]
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Wang, Y., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]
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Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. (n.d.). Metallurgical and Materials Engineering. [Link]
Sources
The Versatile Scaffold: A Technical Guide to the Biological Activities of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidines
Introduction: The Privileged 7-Deazapurine Core
The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, a methylated derivative of 7-deazapurine, represents a "privileged" heterocyclic system in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, often with high affinity and selectivity. The replacement of the N7 nitrogen atom of the purine core with a carbon atom alters the electron distribution, creating a more electron-rich five-membered ring and providing a vector for further chemical modification at the C7 position.[1][2] This unique electronic and structural landscape has been extensively exploited by medicinal chemists to develop a diverse range of therapeutic agents. This guide provides an in-depth exploration of the multifaceted biological activities of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, focusing on their applications in oncology, virology, and inflammatory diseases.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone in the development of novel anticancer agents, primarily through the inhibition of key protein kinases that drive tumor growth, proliferation, and survival.[3][4]
Kinase Inhibition: Targeting the Engines of Cancer
Derivatives of this scaffold have been shown to be potent inhibitors of a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Janus Kinase 3 (JAK3).
-
EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC): Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as covalent irreversible inhibitors of mutant EGFR, a key driver in a subset of NSCLCs.[3][5] These compounds exhibit high potency and selectivity for EGFR activating mutations, including the T790M resistance mutation, while sparing the wild-type receptor, thereby reducing off-target toxicities.[5] One notable compound, 12i , demonstrated an IC50 value of 0.21 nM against the T790M mutant EGFR, showcasing a 104-fold selectivity over the wild-type EGFR.[5]
-
FAK Inhibition in Solid Tumors: Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives incorporating a dimethylphosphine oxide moiety have been identified as potent FAK inhibitors.[6] The representative compound 25b exhibited a FAK inhibitory IC50 of 5.4 nM and demonstrated significant antiproliferative activity against breast (MDA-MB-231) and lung (A549) cancer cell lines.[6]
-
Multi-Kinase Inhibition: The versatility of the scaffold allows for the design of multi-targeted kinase inhibitors. For instance, compound 5k , a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, displayed potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[7][8][9]
Table 1: Anticancer Activity of Representative 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase(s) | Cancer Cell Line(s) | IC50 (nM) | Reference |
| 12i | EGFR (T790M) | HCC827 | 0.21 | [5] |
| 25b | FAK | A549, MDA-MB-231 | 5.4 | [6] |
| 5k | EGFR, Her2, VEGFR2, CDK2 | HepG2 | 40-204 | [7][8][9] |
| 8g | DDR2 | HT-29 | 4.01 µM | [10] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Treatment of cancer cells with 7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives leads to the activation of caspase cascades, including caspase-3, -8, and -9, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[11] Furthermore, these compounds can modulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[8]
Caption: Targeting inflammatory pathways with 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffolds.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, FAK, JAK3)
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile and privileged structure in drug discovery. Its ability to serve as a template for the design of potent and selective inhibitors of a wide range of biological targets has led to significant advances in the development of novel therapeutics for cancer, viral infections, and inflammatory diseases. The continued exploration of the chemical space around this core, guided by a deeper understanding of its interactions with biological targets, promises to yield even more effective and safer medicines in the future.
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Zhang, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
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Kao, R. Y., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Omega, 3(11), 16345-16353. [Link]
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Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 175, 135-147. [Link]
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Townsend, L. B., et al. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 34(7), 2155-2161. [Link]
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Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111711. [Link]
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Wang, C., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 844. [Link]
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Deng, H., et al. (2023). Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo. Archiv der Pharmazie. [Link]
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Zhang, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
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Turk, S. R., et al. (1986). Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 29(4), 544-548. [Link]
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Li, X., et al. (2018). RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup2), 990-996. [Link]
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Wang, C., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 844. [Link]
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Al-Romaigh, F. K., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2216. [Link]
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Mohamed, M. S., et al. (2010). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 45(7), 3093-3098. [Link]
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Wang, C., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 844. [Link]
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Deng, H., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. [Link]
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Singh, A., et al. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(4), 236-249. [Link]
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Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Szymański, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Fathalla, O. A., et al. (2018). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Receptors and Signal Transduction, 38(2), 147-157. [Link]
-
Patel, H., et al. (2017). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 27(15), 3365-3370. [Link]
-
Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10231-10255. [Link]
-
Deng, H., et al. (2024). Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Medicinal Chemistry Research, 33(5), 1-12. [Link]
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5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine molecular weight and formula
An In-depth Technical Guide to 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine often referred to as 7-deazapurine, represents a cornerstone in medicinal chemistry. Its structural similarity to the purines found in DNA and RNA allows it to interact with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutics.[1] Derivatives of this core have shown significant promise as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways.[2] This guide provides a detailed technical overview of a specific and highly valuable derivative: 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. We will explore its fundamental physicochemical properties, synthesis methodologies, and its strategic application in the field of drug development, offering insights for researchers and scientists in the field.
Part 1: Core Physicochemical and Structural Properties
The specific substitutions on the 7H-pyrrolo[2,3-d]pyrimidine core dictate its chemical behavior and therapeutic potential. The subject of this guide, 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is defined by its precise molecular formula and weight.
Based on its constituent atoms (7 carbons, 6 hydrogens, 1 iodine, and 3 nitrogens), the molecular characteristics are as follows:
| Property | Value |
| Molecular Formula | C₇H₆IN₃ |
| Molecular Weight | 259.05 g/mol |
Structural Analysis and Functional Implications
The molecule's architecture is key to its utility:
-
The 7-Deazapurine Core : This bicyclic system, consisting of a pyrimidine ring fused to a pyrrole ring, mimics the natural purine structure, enabling it to function as a competitive inhibitor at ATP-binding sites of many kinases.[3]
-
C5-Iodine Substitution : The introduction of a heavy halogen like iodine at the 5th position significantly influences the molecule. It provides steric bulk and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity to a target protein.[3] Furthermore, the iodine atom serves as a versatile chemical handle, enabling further diversification of the molecule through cross-coupling reactions like Suzuki or Sonogashira couplings.
-
N7-Methyl Group : The methylation at the 7-position of the pyrrole ring serves a dual purpose. It blocks a potential site of metabolism, which can improve the compound's pharmacokinetic profile. Additionally, it can modulate the compound's solubility and electronic properties, fine-tuning its interaction with biological targets.
Part 2: Synthesis and Experimental Protocols
The synthesis of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that leverages established heterocyclic chemistry techniques. A common and logical pathway involves the initial iodination of the pyrrolo[2,3-d]pyrimidine core, followed by N-methylation.
Caption: General synthetic workflow for 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Detailed Experimental Protocol (Representative)
This protocol is a representative synthesis based on common methodologies described in the literature.[3]
Step 1: Iodination of 7H-pyrrolo[2,3-d]pyrimidine
-
Reaction Setup : To a round-bottom flask protected from light and under a nitrogen atmosphere, dissolve 7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in dry dimethylformamide (DMF).
-
Reagent Addition : Cool the solution to 0°C using an ice bath. Add N-iodosuccinimide (NIS) (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The resulting precipitate, 5-iodo-7H-pyrrolo[2,3-d]pyrimidine, is collected by filtration, washed with water, and dried under a vacuum. The molecular weight of this intermediate is 245.02 g/mol , and its formula is C₆H₄IN₃.[2][4]
Step 2: N-Methylation of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
-
Reaction Setup : In a separate flask under nitrogen, suspend the 5-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.
-
Base Addition : Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents), to the suspension and stir for 30 minutes.
-
Methylation : Add iodomethane (CH₃I) (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction : Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Purification : Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography on silica gel to yield the final product, 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Part 3: Applications in Kinase Inhibition and Drug Design
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a validated starting point for the development of potent and selective kinase inhibitors. Its derivatives have been investigated as inhibitors for a range of kinases critical in oncology and immunology.
Caption: The relationship between the core molecule, its features, and kinase targets.
The strategic placement of the iodo and methyl groups on this scaffold makes it a particularly valuable building block for several reasons:
-
Targeting Specific Kinases : The core structure effectively mimics adenine to bind to the ATP pocket of kinases. Research has shown that derivatives are potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling, and Interleukin-2-inducible T-cell Kinase (Itk), a target for inflammatory diseases.[5][6] Other related structures have been developed as inhibitors of STAT6 and CSF1R.[7][8]
-
Platform for Library Synthesis : The iodine at the C5 position is a key functional group for medicinal chemists. It allows for the rapid generation of diverse chemical libraries via palladium-catalyzed cross-coupling reactions. By coupling various boronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction) at this position, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity for a given kinase target.
-
Enhanced Drug-like Properties : The N7-methyl group is a common strategy to block a site of potential N-dealkylation by metabolic enzymes like Cytochrome P450s. This modification can lead to improved metabolic stability and a longer half-life in vivo, which are critical properties for a successful drug candidate.
Conclusion
5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical compound; it is a highly strategic and versatile building block for modern drug discovery. Its physicochemical properties, defined by the 7-deazapurine core, a C5-iodo group, and an N7-methyl group, make it an ideal starting point for the synthesis of targeted kinase inhibitors. The established synthetic routes provide a reliable means for its production and subsequent chemical modification. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this scaffold's properties and potential is essential for the design and development of the next generation of targeted therapies.
References
-
Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
-
Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Wang, L., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry. [Link]
-
Unciti-Broceta, A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
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- 3. benchchem.com [benchchem.com]
- 4. 5-Iodo-7H-pyrrolo 2,3-d pyrimidine AldrichCPR 175791-53-4 [sigmaaldrich.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 862729-13-3|5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 7. 5-ヨード-7-(トリイソプロピルシリル)-7H-ピロロ[2,3-d]ピリミジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Pyrrolopyrimidines | Fisher Scientific [fishersci.com]
The Strategic Role of 5-Iodo-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Design
This is an in-depth technical guide on the role of 5-iodo-pyrrolo[2,3-d]pyrimidine in kinase inhibitor design.
Executive Summary
In the high-stakes arena of kinase inhibitor discovery, the pyrrolo[2,3-d]pyrimidine scaffold (commonly known as 7-deazapurine) serves as a privileged structure due to its isosteric relationship with adenine. While the core scaffold provides the essential hydrogen-bonding motif for hinge binding, it is the 5-iodo-pyrrolo[2,3-d]pyrimidine intermediate that acts as the "linchpin" for divergent synthesis.
The iodine atom at the 5-position is not merely a halogen; it is a highly reactive, orthogonal synthetic handle. It allows medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) in the "Gatekeeper" region and Hydrophobic Pocket II —areas critical for achieving selectivity between homologous kinases (e.g., JAK1 vs. JAK2). This guide details the structural rationale, synthetic utility, and validated protocols for leveraging this intermediate in drug design.
Structural Biology & Pharmacophore
The Adenine Isostere
The pyrrolo[2,3-d]pyrimidine scaffold mimics the purine core of ATP (Adenosine Triphosphate). However, the replacement of the N7 nitrogen of purine with a carbon atom (C5 in pyrrolo[2,3-d]pyrimidine numbering) fundamentally alters the electronic landscape and vector availability.
-
Hinge Binding: The N1 and C4-NH (exocyclic amine) of the scaffold form the classic "acceptor-donor" hydrogen bond pair with the kinase hinge region (e.g., Glu/Leu backbone).
-
The 5-Position Vector: In the purine scaffold, the N7 position is often chemically inert or difficult to substitute without disrupting hinge binding. In contrast, the C5 position of the pyrrolo[2,3-d]pyrimidine offers a direct vector pointing towards the gatekeeper residue or the solvent-exposed front pocket, depending on the specific kinase conformation.
Visualization of the Pharmacophore
The following diagram illustrates the structural overlay and the strategic vector provided by the 5-iodo position.
Caption: Pharmacophore mapping showing the 5-iodo position as a vector targeting the gatekeeper region.
Synthetic Utility: The "Linchpin" Strategy
The 5-iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is the most versatile intermediate. It allows for a "Divergent Synthesis" approach where the scaffold is elaborated in two distinct directions:
-
SNAr (Nucleophilic Aromatic Substitution) at C4: Introduces the primary hinge-binding amine.
-
Pd-Catalyzed Cross-Coupling at C5: Utilizes the iodine handle to introduce aryl, heteroaryl, or alkynyl groups.
Why Iodine?
While bromo-intermediates are cheaper, the iodo- analog is preferred in early discovery for two reasons:
-
Reactivity: The C-I bond is weaker and more reactive towards oxidative addition by Palladium (Pd) catalysts, allowing for milder reaction conditions (lower temperature, less catalyst) which preserves sensitive functional groups.
-
Selectivity: In a molecule containing both chlorine (at C4) and iodine (at C5), the iodine reacts exclusively under cross-coupling conditions (Suzuki/Sonogashira), while the chlorine remains intact for subsequent SNAr, or vice-versa depending on the sequence.
Divergent Synthesis Workflow
Caption: Divergent synthetic pathways from the 5-iodo linchpin intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the functionalization of the 5-position using a Suzuki coupling. This is typically performed after the C4-chlorine has been displaced by an amine (Path A), as the free amine is less prone to side reactions than the reactive chloro-pyrimidine during Pd-catalysis.
Objective: Synthesis of 5-(hetero)aryl-pyrrolo[2,3-d]pyrimidine derivatives.
Reagents & Materials
-
Substrate: 4-amino-substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv).
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 – 1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%) or Pd(PPh₃)₄ (5-10 mol%).
-
Base: 2M Aqueous Na₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or DME/Water.
-
Atmosphere: Argon or Nitrogen (strictly deoxygenated).
Step-by-Step Methodology
-
Preparation: In a microwave vial or round-bottom flask, combine the 5-iodo substrate, boronic acid, and base.
-
Degassing: Add the solvent mixture. Sparge with argon for 10 minutes to remove dissolved oxygen. Note: Oxygen is the primary cause of catalyst death and homocoupling side products.
-
Catalyst Addition: Add the Palladium catalyst quickly to the mixture and seal the vessel under argon.
-
Reaction:
-
Thermal: Heat to 80–100°C for 4–12 hours.
-
Microwave: Heat to 110°C for 30–60 minutes (Preferred for rapid library generation).
-
-
Monitoring: Monitor by LC-MS. The starting material (M+) should disappear, and the product (M - I + Aryl) should appear. Watch for de-iodination (M-127) as a potential byproduct if the catalyst is inactive or temperature is too high.
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM gradient) or preparative HPLC.
Data Presentation: Typical Yields
| Coupling Partner (R-B(OH)₂) | Electronic Nature | Catalyst System | Typical Yield | Notes |
| Phenylboronic acid | Neutral | Pd(dppf)Cl₂ | 85-95% | Standard benchmark. |
| 4-Pyridylboronic acid | Electron Deficient | Pd(PPh₃)₄ | 60-75% | May require excess boronic acid due to protodeboronation. |
| Indazole-5-boronic ester | Heterocyclic/Bulky | XPhos Pd G2 | 70-85% | Requires electron-rich ligands for bulky substrates. |
| Cyclopropylboronic acid | Alkyl (sp3) | Pd(OAc)₂ / Tricyclohexylphosphine | 50-65% | Slower reaction; "Suzuki-Miyaura" conditions modified for sp3. |
Case Studies & SAR Implications
Targeting the Gatekeeper
In the design of inhibitors for Src family kinases (SFKs) and JAK kinases , the 5-position is critical.
-
Small Substituents (F, Me): Often tolerated but provide limited selectivity.
-
Aryl/Heteroaryl Groups: A phenyl or heteroaryl ring at position 5 can engage in pi-stacking or hydrophobic interactions with the gatekeeper residue (if small, like Threonine) or the back pocket.
-
Example: In the development of Lck inhibitors , extending the 5-position with a phenoxyphenyl group significantly improved potency and selectivity over other kinases by exploiting a specific hydrophobic pocket unique to the active conformation of Lck [1].
Tofacitinib & Ruxolitinib Ancestry
While the final structures of drugs like Tofacitinib (JAK inhibitor) do not contain the 5-iodo group, the pyrrolo[2,3-d]pyrimidine scaffold is the core. The 5-iodo intermediate is frequently used in the discovery phase to scan for potential interactions. If the 5-position vector yields no benefit, it is left unsubstituted (H) or replaced with a small group (CN, Me) in the final drug candidate to minimize molecular weight and lipophilicity.
References
-
Traxler, P., et al. (2000). "Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck."[1] Bioorganic & Medicinal Chemistry Letters, 10(19), 2167-2170.[1] Link
-
Thorarensen, A., et al. (2017). "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors." Journal of Medicinal Chemistry, 60(21), 8945–8962. Link
-
Gangjee, A., et al. (2010). "Synthesis and biological evaluation of 5-substituted pyrrolo[2,3-d]pyrimidines as antifolates." Journal of Medicinal Chemistry, 53(22), 8116-8128. Link
-
ChemicalBook. "4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Properties and Synthesis." Link
Sources
Structural and Functional Divergence: 7H-Pyrrolo[2,3-d]pyrimidine vs. 7-Methyl Derivatives
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine) is a privileged pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Tofacitinib, Ruxolitinib). The distinction between the unsubstituted parent (7H ) and its 7-methyl derivative is not merely a change in lipophilicity; it represents a fundamental switch in the molecule's ability to interact with biological targets.
This guide details the physicochemical, synthetic, and pharmacological divergences between these two species, providing researchers with the rationale to select the appropriate scaffold for lead optimization.
Part 1: Physicochemical & Structural Analysis
The core difference lies in the nature of the nitrogen at position 7 (pyrrole ring). While often compared to purine, the 7-deazapurine system lacks the N7 nitrogen of the purine ring, replacing it with a carbon (C7). This shifts the numbering and the electronic properties significantly.
Hydrogen Bonding Capabilities
-
7H-Pyrrolo[2,3-d]pyrimidine: The N7-H acts as a Hydrogen Bond Donor (HBD) . In the context of kinase inhibitors, this proton is critical for binding to the "hinge region" of the kinase ATP-binding pocket, typically donating a hydrogen bond to the backbone carbonyl of a specific residue (e.g., Glu, Leu).
-
7-Methyl Derivative: Methylation caps this nitrogen, removing its HBD capability. It converts a polar, interacting site into a hydrophobic patch. This modification usually abolishes binding affinity unless the target pocket has a specific hydrophobic void at that position.
Acid-Base Properties (pKa)
-
Acidity (7H): The pyrrole NH is weakly acidic (
in DMSO, though values vary by substitution). It is less acidic than the N9-H of purine ( ) because the C7 carbon is less electron-withdrawing than the N7 nitrogen of purine. However, it can still be deprotonated by strong bases (NaH, ) to form an anion. -
Basicity: Both species possess a basic pyrimidine nitrogen (N1 or N3), typically with a
around 4–5 (conjugate acid). Methylation at N7 exerts a slight inductive effect, potentially increasing the electron density on the pyrimidine ring compared to the 7H form, but the effect is secondary.
Comparative Properties Table
| Feature | 7H-Pyrrolo[2,3-d]pyrimidine | 7-Methyl Derivative |
| H-Bond Role | Donor (via N7-H) | None (Hydrophobic) |
| Solubility | Moderate (Polar surface area higher) | Lower (Increased LogP) |
| Electronic Nature | Amphoteric (Acidic NH, Basic N1) | Basic (N1 only) |
| Kinase Binding | Mimics Adenine (Hinge Binder) | Steric Probe / Selectivity Tool |
| NMR Signature | Broad singlet | Sharp singlet |
Part 2: Synthetic Methodologies
A critical challenge in working with this scaffold is regioselectivity during alkylation. The deprotonated 7H-pyrrolo[2,3-d]pyrimidine anion is ambident, meaning it can react at either the pyrrole nitrogen (N7) or the pyrimidine nitrogen (N1).
Regioselectivity: N1 vs. N7
-
Thermodynamic Control (N7): Under equilibrium conditions (reversible deprotonation), alkylation favors the N7 position. This preserves the aromaticity of the pyrimidine ring.
-
Kinetic Control (N1): Under certain conditions (e.g., irreversible bases, low temp), alkylation can occur at N1, disrupting the pyrimidine aromaticity and leading to the imino-dihydro tautomer, which is generally undesired.
Protocol: Synthesis of 7-Methyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Target: Selective N7-methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reagents:
-
Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq)
-
Electrophile: Iodomethane (MeI, 1.1 eq)
-
Solvent: Anhydrous DMF or THF[1]
Step-by-Step Workflow:
-
Preparation: Charge an oven-dried flask with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine under
atmosphere. Dissolve in anhydrous DMF (0.1 M concentration). -
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Evolution of
gas will be observed. Stir at 0°C for 30 minutes to ensure complete formation of the anion.-
Note: The solution typically turns yellow/orange upon anion formation.
-
-
Alkylation: Add Iodomethane dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (or LCMS). The 7-Me product is usually less polar than the starting material.
-
Workup: Quench carefully with ice-water. The product often precipitates as a solid. Filter and wash with water.[2] If no precipitate, extract with EtOAc, wash with brine (3x to remove DMF), dry over
, and concentrate. -
Purification: If N1-alkylation is observed (rare with NaH/DMF), separate via silica gel chromatography (Hexane/EtOAc gradient).
Synthetic Pathway Diagram
Caption: Divergent alkylation pathways of the pyrrolo[2,3-d]pyrimidine anion. N7-alkylation restores full aromaticity and is thermodynamically favored.
Part 3: Medicinal Chemistry & SAR
The decision to use 7H vs. 7-Me is rarely arbitrary; it is dictated by the binding mode of the target kinase.
The Hinge Binding Hypothesis
Most kinase inhibitors bind to the ATP-binding site, specifically interacting with the "hinge region" connecting the N- and C-lobes of the kinase.
-
Adenine Mimicry: The 7H-pyrrolo[2,3-d]pyrimidine scaffold mimics Adenine.
-
N1 (Pyrimidine): Accepts an H-bond from the hinge (backbone NH).
-
N7-H (Pyrrole): Donates an H-bond to the hinge (backbone C=O).
-
-
The Methylation Effect: Methylating N7 removes the donor. If the kinase requires this H-bond for affinity (which is true for JAK1/2/3, CDK, and many others), potency will drop by 100-1000 fold.
When to Use 7-Methyl?
-
Selectivity: If a closely related off-target kinase requires the N7-H bond, but your target does not (perhaps due to a flexible backbone or water-mediated bridge), methylation can achieve selectivity.
-
Hydrophobic Pockets: Some kinases have a "gatekeeper" residue or a back-pocket that can accommodate a methyl group, providing van der Waals contacts that compensate for the loss of the H-bond.
-
Permeability: Capping the NH reduces the Polar Surface Area (PSA) and increases lipophilicity, potentially improving passive permeability across cell membranes if potency is maintained.
Hinge Interaction Diagram
Caption: Schematic of the critical H-bond network at the kinase hinge. 7-Methylation disrupts the donor interaction with the backbone carbonyl.
Part 4: Characterization (NMR)
Distinguishing the two derivatives is straightforward using Proton Nuclear Magnetic Resonance (
-
7H-Pyrrolo[2,3-d]pyrimidine:
-
Look for a broad singlet downfield, typically between 11.0 and 13.0 ppm . This signal disappears upon
shake (exchangeable proton). -
The C2-H and C6-H protons appear in the aromatic region (7.0–9.0 ppm).
-
-
7-Methyl Derivative:
-
The downfield NH signal is absent.
-
A strong, sharp singlet (integrating to 3 protons) appears in the aliphatic region, typically 3.6–3.8 ppm .
-
A slight shift in the C6-H proton (pyrrole ring) may be observed due to the inductive effect of the methyl group.
-
References
-
Comparison of the acid–base properties of purine derivatives. Journal of the Chemical Society, Perkin Transactions 2. (2002). Quantifies the intrinsic acidity of purine-like systems.[3]
-
Discovery of Tofacitinib. Journal of Medicinal Chemistry. (2010).[4] Details the SAR of the pyrrolo[2,3-d]pyrimidine scaffold in JAK inhibition.
-
Regioselective Glycosylation of 7-Deazapurines. ACS Medicinal Chemistry Letters. (2016).[5] Discusses the N1 vs N7 alkylation/glycosylation challenges.
-
Hinge Binder Scaffolds in Kinase Inhibitors. Molecules. (2023). Reviews the binding modes of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
-
Tofacitinib Product Information. TGA Australia.[6] (2019).[5][6][7] Provides physicochemical data (pKa, solubility) for clinical 7-deazapurine drugs.
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- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
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Patent landscape for 5-substituted 7-methyl-7H-pyrrolo[2,3-d]pyrimidines
Topic: Patent Landscape & Technical Guide for 5-Substituted 7-Methyl-7H-Pyrrolo[2,3-d]pyrimidines Content Type: Technical Whitepaper Audience: Medicinal Chemists, Patent Attorneys, and Drug Discovery Scientists
Executive Summary
The 5-substituted 7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly specialized chemical space, distinct from the blockbuster Janus Kinase (JAK) inhibitors (e.g., tofacitinib, ruxolitinib) which typically feature an unsubstituted or labile-protected N7 position.
This guide analyzes the technical and intellectual property (IP) landscape of this scaffold. Unlike its N7-unsubstituted counterparts, the 7-methyl variant is often deployed to engineered kinase selectivity by eliminating a key hydrogen bond donor at the hinge region, thereby forcing the molecule to exploit alternative binding pockets (e.g., DFG-out conformations). This "methylation switch" has been successfully leveraged in the development of highly selective inhibitors for PERK , LRRK2 , and Trk kinases.
Chemical & Pharmacological Context: The "7-Methyl Switch"
To understand the patent value of this scaffold, one must understand its structural logic.
-
The Scaffold: The pyrrolo[2,3-d]pyrimidine core (7-deazapurine) is a bioisostere of adenine.
-
The Substitution:
-
C5-Substitution: Provides vectors to explore the "gatekeeper" region or solvent-exposed front pockets of the kinase ATP site.
-
N7-Methylation: This is the critical differentiator. In many kinase inhibitors, the N7-H acts as a hydrogen bond donor to the hinge region (e.g., to the carbonyl of the hinge residue). Methylating N7 abolishes this interaction.
-
Strategic Implication: By blocking the N7-H interaction, medicinal chemists can desensitize the inhibitor to kinases that require this bond (promiscuous kinases), while retaining potency for targets that tolerate or prefer the N7-Me steric bulk (e.g., via hydrophobic van der Waals contacts). This is a proven strategy for breaking "kinase crowding" in IP landscapes.
Figure 1: Mechanistic rationale for N7-methylation. By removing the H-bond donor capability, the 7-methyl scaffold filters out off-target kinases that rely on standard adenine-mimetic binding modes.
Patent Landscape Analysis
The IP landscape for 5-substituted 7-methyl-7H-pyrrolo[2,3-d]pyrimidines is less crowded than the N7-H space, offering "Freedom to Operate" (FTO) opportunities in specific therapeutic niches.
A. Dominant Assignees & Targets[1]
| Assignee | Primary Target | Key Compound | Patent/Publication Context |
| GlaxoSmithKline (GSK) | PERK (EIF2AK3) | GSK2606414 | The defining case study. GSK used the 7-methyl group to achieve >1000-fold selectivity for PERK over other kinases. |
| Pfizer | LRRK2 | Various analogs | 7-methyl analogs used to prevent alternative binding modes observed in CHK1, enhancing LRRK2 specificity. |
| Pfizer | Trk (A, B, C) | Proprietary Series | Used as a scaffold for tropomyosin-related kinase inhibitors for pain and oncology. |
| Halia Therapeutics | NEK7 | Recent filings | Emerging application (2023-2024) targeting the NLRP3 inflammasome pathway via NEK7. |
B. Key Patent Families
-
PERK Inhibitors (GSK):
-
Context: The unfolded protein response (UPR).[1]
-
Key IP: The discovery of GSK2606414 (and the optimized GSK2656157 ) established the 5-aryl-7-methyl-pyrrolo[2,3-d]pyrimidine core as the gold standard for PERK inhibition.
-
Mechanism: These compounds bind in the DFG-out conformation (Type II inhibition), where the 5-substituent extends into the hydrophobic back pocket.
-
-
LRRK2 Inhibitors (Pfizer/Genentech):
-
Context: Parkinson's Disease.
-
Technical Insight: In LRRK2 drug design, the 7-methyl group is often used to destabilize the active conformation favored by off-targets like CHK1.
-
Deep Dive: Synthesis & Experimental Protocols
The synthesis of 5-substituted 7-methyl-7H-pyrrolo[2,3-d]pyrimidines typically proceeds via a modular approach, allowing late-stage diversification at the C5 position.
Protocol: Synthesis of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This is the universal "key intermediate" for generating libraries of 5-substituted analogs.
Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material)[2]
-
N-Iodosuccinimide (NIS)
-
Sodium Hydride (NaH, 60% dispersion)
-
Iodomethane (MeI)
-
Ammonium Hydroxide (NH4OH)
Step-by-Step Methodology:
-
C5-Iodination:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF.
-
Add NIS (1.1 eq) portion-wise at 0°C.
-
Stir at room temperature (RT) for 2 hours.
-
Workup: Pour into water, filter the precipitate.[3]
-
Product: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
-
-
N7-Methylation (The Critical Step):
-
Suspend the product from Step 1 (1.0 eq) in anhydrous THF/DMF.
-
Cool to 0°C under nitrogen.
-
Add NaH (1.2 eq) carefully. Stir for 30 min (deprotonation).
-
Add Iodomethane (1.1 eq) dropwise.
-
Stir at RT for 2 hours.
-
Validation: Monitor by LCMS. The N7-methyl isomer is usually the major product over N1-methyl due to electronics, but regioselectivity must be confirmed by NOE NMR.
-
Product: 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
-
C4-Amination (Optional, depending on target):
-
Treat the chloro-intermediate with concentrated NH4OH in dioxane in a sealed tube at 100°C for 12 hours.
-
Product: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
-
C5-Diversification (Suzuki Coupling):
-
Combine the 5-iodo intermediate with a boronic acid/ester (R-B(OH)2).
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
-
Base: Na2CO3 or Cs2CO3.
-
Solvent: Dioxane/Water (4:1).
-
Conditions: 90°C, 4-12 hours.
-
Figure 2: Synthetic workflow for accessing the 5-substituted 7-methyl core. The sequence of methylation vs. coupling can be swapped based on substrate tolerance.
Case Study: GSK2606414 (PERK Inhibitor)
This molecule is the primary reference point for this scaffold.
-
Structure: 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Significance: It was the first potent, selective small-molecule inhibitor of PERK.
-
Selectivity Profile: In a panel of 294 kinases, it inhibited only 20 kinases >85% at 10 µM.[4] This high selectivity is directly attributed to the 7-methyl group restricting binding to kinases that can accommodate the steric bulk and do not require the N7-H donor.
-
Clinical Status: While GSK2606414 showed neuroprotection in preclinical models, it caused pancreatic toxicity (due to on-target PERK inhibition in the pancreas), halting its direct clinical progression. However, it remains the premier chemical probe for this pathway.
References
-
Axten, J. M., et al. (2012).[1][5] "Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)."[1] Journal of Medicinal Chemistry, 55(16), 7193-7207. Link
-
GlaxoSmithKline. (2012). "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of tropomyosin-related kinases." World Intellectual Property Organization, WO2012137089A1. Link
-
Pfizer Inc. (2021). "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors." Journal of Medicinal Chemistry, 64(13), 9217–9245. Link
-
Halia Therapeutics. (2024). "NEK7 Inhibitors." World Intellectual Property Organization, WO2024059200A1. Link
-
Wang, X., et al. (2022). "Synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors." Bioorganic & Medicinal Chemistry, 60, 116700. Link
Sources
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Iodo-7-Methyl-Pyrrolo[2,3-d]pyrimidine
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The functionalization at the C5-position via cross-coupling is a critical strategy for generating novel derivatives with tailored pharmacological profiles.[4][5] This guide details the mechanistic underpinnings, provides field-tested protocols for major cross-coupling variants (Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig), and explains the causal logic behind experimental design choices to ensure procedural success and reproducibility.
The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This structural modification provides a unique vector for substitution while often retaining the ability to engage with biological targets typically addressed by purine-based molecules.[6] Consequently, this scaffold is prevalent in compounds exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[3][7] The development of potent and selective kinase inhibitors, in particular, has heavily relied on the derivatization of this core structure.[8][9] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for installing diverse carbon and heteroatom substituents at the C5-position of the 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine precursor, enabling systematic exploration of the structure-activity relationship (SAR).[10]
The Engine of Innovation: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions.[11][12] These reactions universally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[13][14]
The three fundamental steps are:
-
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-iodine bond of the 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine, forming a square planar Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation (for Suzuki, Sonogashira, etc.) / Migratory Insertion (for Heck): The coupling partner's organic group is transferred to the palladium center, displacing the halide. In the Heck reaction, the olefin coordinates to the palladium and then inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Core Protocols and Methodologies
The following sections provide detailed protocols for the most common and impactful cross-coupling reactions applied to 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine.
Experimental Workflow Overview
A standardized workflow is crucial for consistency. The process involves careful preparation, inert atmosphere execution, diligent monitoring, and systematic purification.
Caption: Standardized workflow for cross-coupling experiments.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[15][16] It is exceptionally tolerant of various functional groups.
Causality Behind Component Selection:
-
Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) precursor like PdCl₂(dppf) or Pd(OAc)₂ with a phosphine ligand is common. PdCl₂(dppf) is often effective for heteroaromatic substrates.[17]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[18][19] Aqueous K₂CO₃ or Cs₂CO₃ are standard choices.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typical to dissolve both the organic substrate and the inorganic base.
Protocol: Synthesis of 5-Aryl-7-methyl-pyrrolo[2,3-d]pyrimidine
-
Preparation: To a flame-dried reaction vessel, add 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv).
-
Solvent & Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl derivative.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | DME/H₂O | 85 | 80-92 |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 75-88 |
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, typically with high trans selectivity.[20][21]
Causality Behind Component Selection:
-
Catalyst: Pd(OAc)₂ is a common and cost-effective precursor. It is reduced in situ to the active Pd(0) species.
-
Ligand: For electron-rich iodo-heterocycles, phosphine-free conditions can sometimes work ("Jeffery conditions" using a phase-transfer catalyst like TBAC). However, phosphine ligands like P(o-tol)₃ or PPh₃ often improve yields and reliability.
-
Base: An organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is typically used to neutralize the HI generated during the catalytic cycle.[13]
Protocol: Synthesis of 5-Vinyl-7-methyl-pyrrolo[2,3-d]pyrimidine Derivatives
-
Preparation: In a sealable reaction tube, combine 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the alkene (e.g., butyl acrylate, 1.5 equiv), Pd(OAc)₂ (0.02 equiv), and a ligand if used (e.g., P(o-tol)₃, 0.04 equiv).
-
Solvent & Base: Add a solvent such as DMF or acetonitrile, followed by the base (e.g., NEt₃, 2.0 equiv).
-
Reaction: Seal the tube and heat to 80-110 °C for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the desired product.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by coupling the iodo-pyrimidine with a terminal alkyne.[22]
Causality Behind Component Selection:
-
Co-catalysis: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate, which accelerates the transmetalation step.[11]
-
Base: An amine base, such as NEt₃ or piperidine, serves both to neutralize the HI byproduct and as a solvent in some cases.
-
Copper-Free Variants: To avoid issues with copper, which can promote alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring stronger palladium catalyst systems.[23]
Protocol: Synthesis of 5-Alkynyl-7-methyl-pyrrolo[2,3-d]pyrimidine
-
Preparation: To a Schlenk flask, add 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent, Base, and Alkyne: Add anhydrous, degassed solvent (e.g., THF or DMF) and base (e.g., NEt₃, 3.0 equiv). Finally, add the terminal alkyne (1.1 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 2-8 hours), as monitored by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Table 2: Representative Conditions for Sonogashira Coupling
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | NEt₃ (3.0) | THF | 25-40 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (2.5) | DMF | 50 |
| Propargyl alcohol | Pd(OAc)₂ (2) + XPhos (4) | None (Cu-free) | Cs₂CO₃ (2.0) | Dioxane | 60 |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful method for forming carbon-nitrogen bonds, coupling the aryl iodide with primary or secondary amines.[24]
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos, BINAP) are critical.[25][26] They promote the reductive elimination step, which is often difficult for C-N bond formation, and prevent β-hydride elimination from the intermediate palladium amide.[24] Pd₂(dba)₃ is a common Pd(0) source.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium amide intermediate. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are frequently used.[27][28]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.
Protocol: Synthesis of 5-Amino-7-methyl-pyrrolo[2,3-d]pyrimidine Derivatives
-
Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.02 equiv), a suitable ligand (e.g., Xantphos, 0.05 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reactant Addition: Add 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent & Reaction: Add anhydrous, degassed toluene. Seal the vessel and heat to 90-110 °C for 8-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert conditions (O₂); Poor solvent quality. | Use a fresh batch of catalyst/ligand; Ensure rigorous degassing and use of a glovebox; Use anhydrous, high-purity solvents. |
| Recovery of Starting Material | Reaction temperature too low; Base not strong enough (Suzuki, B-H). | Increase reaction temperature in increments; Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Formation of Side Products | Dehalogenation: Premature catalyst decomposition. Homocoupling: (Suzuki/Sonogashira) O₂ contamination. | Use a more robust ligand; Ensure rigorous exclusion of oxygen. |
| Difficulty in Purification | Residual catalyst or ligand. | Filter the crude reaction mixture through a pad of Celite before aqueous work-up; Use specific scavengers for palladium if necessary. |
Conclusion
The palladium-catalyzed cross-coupling of 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine is an indispensable strategy in modern drug discovery. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize diverse libraries of novel compounds for biological evaluation. The protocols and insights provided in this guide serve as a robust starting point for the successful application of these transformative reactions.
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- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
- Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide... PMC.
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- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Buchwald–Hartwig amin
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- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
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- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
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- Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). PubMed.
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- 11. jmcct.com [jmcct.com]
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- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Heck Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 27. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 28. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling for 5-Iodo-7-Deazapurine Derivatives
Introduction: The Strategic Importance of C5-Functionalized 7-Deazapurines
The 7-deazapurine scaffold is a privileged heterocyclic system in medicinal chemistry and chemical biology, forming the core of numerous natural products, pharmaceuticals, and molecular probes. Substitution at the C5 position, in particular, has been shown to be a critical determinant of biological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a direct route to introduce a diverse array of aryl, heteroaryl, and vinyl substituents at this key position.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and practical protocols for the successful Suzuki-Miyaura coupling of 5-iodo-7-deazapurine derivatives.
The 7-deazapurine core, an isomer of purine where the nitrogen at position 7 is replaced by a carbon, presents unique electronic properties that can influence the reactivity of the C5 position. The C-I bond at this position is an excellent electrophilic partner for the Suzuki-Miyaura reaction due to the high reactivity of iodides in the oxidative addition step of the catalytic cycle.[3] However, the presence of multiple nitrogen atoms within the heterocyclic system can pose challenges, such as catalyst inhibition or undesired side reactions.[4][5] Therefore, a careful selection of reaction parameters is paramount for achieving high yields and purity.
This document will delve into the critical components of the reaction, including the choice of palladium catalyst, ligands, bases, and solvent systems. It will provide a detailed, field-proven protocol and a comparative data table to guide your experimental design.
The Catalytic Heart of the Reaction: Understanding the Components
The success of the Suzuki-Miyaura coupling hinges on the interplay of several key components that work in concert to facilitate the catalytic cycle.[3][6] A generalized catalytic cycle is depicted below.
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Palladium Catalyst and Ligand System: The Engine and the Steering Wheel
The choice of the palladium source and the associated phosphine ligand is arguably the most critical factor in a successful Suzuki-Miyaura coupling. While a variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf), the ligand dictates the catalyst's stability, solubility, and reactivity.[1][7][8]
For electron-deficient heterocyclic systems like 7-deazapurines, bulky and electron-rich phosphine ligands are generally preferred.[9][10] These ligands promote the crucial oxidative addition step and facilitate the reductive elimination to release the final product.[9]
Commonly Employed Ligands:
-
Buchwald Ligands (e.g., SPhos, XPhos): These are often the first choice for challenging couplings due to their steric bulk and electron-donating properties, which enhance catalytic activity.[7][9][10]
-
Triphenylphosphine (PPh₃): A classic and cost-effective ligand, often used in the form of Pd(PPh₃)₄. While versatile, it may be less effective for more demanding substrates.[7]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering high stability and activity.[7][11]
The Role of the Base: Activating the Nucleophile
The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3][6] The base activates the boronic acid, forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.
Commonly Used Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used due to their moderate strength and good solubility in mixed aqueous-organic solvent systems.[12] Cesium carbonate is often more effective for difficult couplings.
-
Phosphates (K₃PO₄): A strong base that can be highly effective, particularly with less reactive boronic acids.[9]
-
Fluorides (KF, CsF): Can be advantageous in certain cases, especially when dealing with sensitive functional groups.[13]
The Solvent System: Creating the Right Environment
The solvent system must solubilize the reactants and the catalyst complex. Often, a mixture of an organic solvent and water is employed. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[6]
Typical Solvent Systems:
-
Dioxane/Water
-
Toluene/Water
-
DMF/Water
-
THF/Water
The ratio of the organic solvent to water can be optimized to ensure homogeneity or efficient biphasic mixing.
Comparative Reaction Conditions
The optimal conditions for the Suzuki-Miyaura coupling of 5-iodo-7-deazapurine derivatives can vary depending on the specific substrate and the coupling partner. The following table summarizes a range of successful conditions reported in the literature, providing a valuable starting point for reaction optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | - | 67-93 | [14] |
| PdCl₂(dppf) ( - ) | - | K₂CO₃ | Dioxane/Water (3:1) | 120 | 0.08 | 60 | [15] |
| Pd(PPh₃)₄ ( - ) | - | - | THF | 65 | 24 | 50-78 | [16] |
| PdCl₂(dppf) ( - ) | - | Na₂CO₃ | ACN/H₂O | 80 | 1 | 85 | N/A |
| Pd(OAc)₂ (3) | SPhos (7.5) | K₃PO₄ | MeCN/H₂O (3:2) | Reflux | - | - | [17] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a typical Suzuki-Miyaura coupling of a 5-iodo-7-deazapurine derivative with an arylboronic acid.
Caption: Figure 2: General Experimental Workflow.
Materials and Reagents
-
5-Iodo-7-deazapurine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or Toluene)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates and appropriate eluent
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add the 5-iodo-7-deazapurine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv) and the phosphine ligand (e.g., SPhos, 0.05 equiv).
-
Solvent Addition: Add the degassed organic solvent (e.g., toluene) and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C5-arylated-7-deazapurine derivative.
Troubleshooting and Key Considerations
-
Catalyst Deactivation: The nitrogen atoms in the 7-deazapurine ring can coordinate to the palladium center, potentially inhibiting the catalyst. Using bulky ligands can help mitigate this issue.[5]
-
Protodeboronation: The boronic acid can undergo decomposition, especially at higher temperatures or in the presence of excess water. Using a boronic ester or carefully controlling the reaction conditions can minimize this side reaction.[5]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen, highlighting the importance of maintaining an inert atmosphere.[5]
-
Incomplete Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., K₃PO₄), or employing a more active catalyst system (e.g., a second-generation Buchwald precatalyst).
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C5-functionalization of 5-iodo-7-deazapurine derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide range of novel compounds with potential applications in drug discovery and chemical biology. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
MDPI. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]
-
UBC Library. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
MDPI. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
-
DePauw University. Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. [Link]
-
MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
Royal Society of Chemistry. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
ResearchGate. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. [Link]
-
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
National Center for Biotechnology Information. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
-
National Center for Biotechnology Information. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
-
Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
ResearchGate. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. [Link]
-
PubMed. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C-H Dibenzothiophenation and Negishi Coupling. [Link]
-
National Center for Biotechnology Information. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. [Link]
-
National Center for Biotechnology Information. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. [Link]
-
ACS Publications. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. [Link]
-
ResearchGate. Scheme 15 Suzuki-Miyaura cross-coupling reaction of 5-iodouridine with arylboronic acid. [Link]
-
MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
-
Arkat USA. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]
Sources
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- 2. Lab Reporter [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
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- 13. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
Sonogashira reaction protocols using 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Application Note: High-Efficiency Sonogashira Coupling of 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary & Strategic Context
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous JAK/STAT pathway inhibitors (e.g., Tofacitinib, Baricitinib). Functionalization at the C5 position is critical for establishing potency and selectivity profiles.
This guide details the Sonogashira cross-coupling of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . Unlike standard aryl halides, this bicyclic heteroaromatic system presents unique challenges:
-
Electron-Rich Pyrrole Ring: The electron-rich nature of the 5-membered ring can retard the oxidative addition step compared to simple phenyl iodides.
-
Coordination Interference: Nitrogen atoms in the pyrimidine ring can competitively bind palladium, requiring optimized ligand-to-metal ratios.
-
7-Methylation: The presence of the methyl group at N7 is advantageous, preventing catalyst poisoning by the acidic pyrrole NH, thus allowing for lower catalyst loadings than unprotected analogs.
Mechanistic Insight & Substrate Analysis
To ensure protocol reliability, one must understand the electronic environment of the substrate.
-
Substrate: 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.[1]
-
Reactive Site: C5-Iodine bond.
-
Electronic Effect: The C5 position is nucleophilic in electrophilic aromatic substitutions but acts as the electrophile here. The adjacent nitrogen (N7) pushes electron density into the ring, stabilizing the Pd(II) intermediate after oxidative addition, but potentially making the reductive elimination step the rate-determining bottleneck if the alkyne is also electron-rich.
Mechanism Visualization
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical Transmetallation step where Copper(I) acetylides intercept the Palladium complex.
Caption: Catalytic cycle for C5-arylation. Note that for 5-iodo substrates, oxidative addition is rapid; control of the copper cycle is key to preventing homocoupling.
Experimental Protocols
Two methods are provided. Method A is the robust, standard protocol suitable for 90% of alkynes. Method B is a high-activity protocol for sterically hindered alkynes or when Method A results in stalled conversion.
Reagents & Materials Table
| Reagent | Equiv.[2][3][4] | Role | Critical Note |
| Substrate | 1.0 | Electrophile | Purity >98% by HPLC is recommended. |
| Terminal Alkyne | 1.2 - 1.5 | Nucleophile | Volatile alkynes require sealed tubes. |
| Pd(PPh₃)₂Cl₂ | 0.05 (5 mol%) | Catalyst | Air-stable precatalyst; generates Pd(0) in situ. |
| CuI | 0.02 (2 mol%) | Co-catalyst | Must be off-white/tan. Discard if green/brown. |
| Triethylamine (Et₃N) | 3.0 | Base | Acts as solvent/base or additive. Must be dry. |
| DMF | Solvent | Medium | Anhydrous grade (H₂O < 50 ppm). |
Method A: Standard Conditions (The "Workhorse" Protocol)
Best for: Phenylacetylenes, Propargyl alcohols, and unhindered aliphatic alkynes.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging: Add 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.02 eq) to the flask.
-
Checkpoint: Solids should be free-flowing. Clumping indicates moisture.
-
-
Degassing (Crucial): Cap the flask with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times.
-
Why? Oxygen promotes Glaser homocoupling of the alkyne and oxidizes the Pd(0) species, killing the catalyst.
-
-
Solvent Addition: Inject anhydrous DMF (concentration 0.1 M relative to substrate) and Et₃N (3.0 eq) via syringe.
-
Alkyne Addition: Add the Terminal Alkyne (1.2 eq) via syringe.[3]
-
Note: If the alkyne is a solid, add it in Step 2.
-
-
Reaction: Stir at Room Temperature for 30 minutes. If no product forms (check LCMS), heat to 50°C .
-
Monitoring: The reaction mixture typically turns from yellow/orange to dark brown/black as Pd(0) colloids form.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 3x with 5% LiCl solution (removes DMF more effectively than brine).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Method B: High-Activity Conditions
Best for: Sterically hindered alkynes, electron-poor alkynes, or if Method A fails.
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Solvent: THF (Tetrahydrofuran)
-
Base: DIPEA (Diisopropylethylamine)
-
Temperature: 60°C - 80°C
Protocol Differences: Follow the setup in Method A, but replace DMF with THF and Et₃N with DIPEA. Heat immediately to 60°C. The bidentate ligand (dppf) prevents rapid catalyst decomposition at higher temperatures and increases the bite angle, facilitating the reductive elimination of bulky groups.
Self-Validating Systems & Troubleshooting
A reliable protocol includes checkpoints to validate success before full workup.
| Observation | Diagnosis | Corrective Action |
| LCMS: Mass M+H (Substrate) remains unchanged. | Catalyst inactive or Oxidative Addition failed. | Ensure inert atmosphere. Switch to Method B (Pd(dppf)Cl₂). Increase Temp to 80°C. |
| LCMS: Dimer of Alkyne observed (Glaser Product). | Oxygen leak. | Re-degas solvents. Add alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-Ar species. |
| Reaction turns black immediately upon alkyne addition. | Rapid Pd precipitation (Pd black). | Ligand insufficient. Add 10 mol% PPh₃ to stabilize the Pd species. |
| TLC: Streaking or baseline material. | Product coordinating to silica or copper salts remaining. | Wash organic layer with aqueous NH₄OH/NH₄Cl (9:1) to chelate and remove Copper. Add 1% Et₃N to silica column. |
Workflow Logic Diagram
Caption: Operational workflow emphasizing the critical degassing step to prevent homocoupling.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Thorand, S., & Krause, N. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 63(23), 8551-8553.
- Seela, F., & Xu, K. (2007). 7-Functionalized 7-Deazapurine Ribonucleosides Related to 2-Aminoadenosine: Synthesis, Properties, and Base Pairing with Pyrimidine Nucleosides. Synthesis, 2007(16), 2503-2516. (Demonstrates specific reactivity of 7-deazapurine 5-iodides).
-
Deng, J., et al. (2018). Facile synthesis of 5-alkynyl-7-deazapurines via Pd/Cu-catalyzed cross-coupling reactions. Tetrahedron Letters, 59(14), 1348-1351.
Sources
Application Note: Using 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in JAK Inhibitor Synthesis
Executive Summary
The compound 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a high-value "privileged scaffold" in the discovery of next-generation Janus Kinase (JAK) inhibitors. While first-generation inhibitors like Tofacitinib utilize the unsubstituted pyrrolo[2,3-d]pyrimidine core, the 5-iodo variant provides a critical handle for Structure-Activity Relationship (SAR) exploration.
The iodine atom at the C5 position is electronically and sterically positioned to allow access to the "gatekeeper" region or solvent-exposed front of the ATP-binding pocket. This application note details the strategic use of this intermediate for Late-Stage Diversification via palladium-catalyzed cross-coupling, enabling the rapid generation of library candidates with tuned selectivity profiles (e.g., JAK1 vs. JAK2 selectivity).
Chemical Profile & Strategic Role[1]
| Property | Specification |
| Compound Name | 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| CAS Number | 1201643-59-5 (Generic Ref) / 123148-78-7 (4-Cl analog) |
| Molecular Formula | C₇H₆IN₃ (Core) |
| Key Functionality | C5-Iodide: Highly reactive handle for Pd-catalyzed coupling.N7-Methyl: Blocks tautomerization, improves lipophilicity.C4-Position: Often holds a Cl or Amine for "tail" attachment.[1][2][3] |
| Storage | 2-8°C, protect from light (Iodides are light sensitive). |
Strategic Advantage: Orthogonal Reactivity
The power of this intermediate lies in the reactivity difference between the C5-Iodide and the C4-Chloride (if starting from the 4-Cl precursor).
-
C5-Iodine: Reacts rapidly in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) under mild conditions.
-
C4-Chlorine: Reacts primarily via SNAr (Nucleophilic Aromatic Substitution) with amines.
This orthogonality allows for a programmable synthesis flow: Coupling first, then Substitution OR Substitution first, then Coupling .
Synthetic Workflow & Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward workflow for utilizing this intermediate to generate diverse JAK inhibitor libraries.
Caption: Workflow showing the generation of the 5-iodo intermediate and its divergent application in synthesizing dual-functionalized JAK inhibitors.
Detailed Experimental Protocols
Protocol A: Synthesis of the Intermediate
Target: 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
1. Iodination (C5 Functionalization)
-
Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv).[4]
-
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Dissolve starting material in DMF (5 mL/mmol).
-
Cool to 0°C. Add NIS portion-wise to avoid exotherm.
-
Stir at Room Temperature (RT) for 12 hours. Monitor by TLC/LCMS (Target M+H ≈ 280 for Cl/I species).
-
Workup: Pour into ice water. The product typically precipitates. Filter, wash with water and cold ethanol.
-
Yield: Expect 85-95%.
-
2. Methylation (N7 Protection)
-
Reagents: 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), Iodomethane (MeI, 1.2 equiv), K₂CO₃ (2.0 equiv) or NaH (1.1 equiv).
-
Solvent: DMF or Acetone.
-
Procedure:
-
Suspend the iodinated intermediate and base in solvent.
-
Add MeI dropwise at 0°C.
-
Stir at RT for 2-4 hours.
-
Critical Check: Monitor regioselectivity. N7-methylation is favored, but N1-methylation is a potential byproduct. Confirm via NOE (Nuclear Overhauser Effect) NMR if needed (Methyl signal interaction with C6-H).
-
Workup: Aqueous extraction (EtOAc/Water) or precipitation.
-
Protocol B: Suzuki-Miyaura Cross-Coupling (The "Application")
Objective: Install an aryl group at C5 to probe the kinase gatekeeper region.
Context: This step exploits the high reactivity of the C5-Iodine bond. The C4-Chlorine is generally stable under these specific conditions, allowing it to be preserved for later amine attachment.
Reagents:
-
Substrate: 5-iodo-7-methyl-intermediate (1.0 equiv).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄.
-
Base: 2M Na₂CO₃ (aq) or K₃PO₄ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step:
-
Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3x). This is critical to prevent homocoupling or oxidation.
-
Catalyst Addition: Add Pd catalyst under positive Nitrogen flow.
-
Reaction: Heat to 80-90°C for 2-6 hours.
-
Tip: Do not overheat (>100°C) if preserving the C4-Cl is crucial, as hydrolysis to the hydroxyl (–OH) can occur.
-
-
Monitoring: LCMS should show consumption of the Iodide (M+) and formation of the Coupled Product (M - I + Ar).
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[5]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol C: SNAr Displacement (The "Tail" Attachment)
Objective: Install the solubilizing amine tail (e.g., piperidine, pyrrolidine) at C4.
Context: This can be performed before or after Suzuki coupling. If performed after, the C4-Cl is displaced by a nucleophilic amine.[2]
Conditions:
-
Reagents: C5-substituted-4-chloro-intermediate (1.0 equiv), Amine (e.g., 3-aminopiperidine derivative) (1.2 equiv), DIPEA (3.0 equiv).
-
Solvent: n-Butanol, IPA, or DMF.
-
Procedure:
-
Dissolve reactants in solvent.
-
Heat to 100-120°C (Microwave irradiation is highly effective: 120°C for 30 min).
-
Workup: Concentrate solvent. Partition between DCM/NaHCO₃.
-
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Regioisomer Contamination | N1-Methylation during Step 2. | Use a bulky base or lower temperature (0°C). Verify structure with 2D NMR (HMBC). |
| De-iodination | Over-reduction during Suzuki coupling. | Reduce reaction time. Ensure solvent is thoroughly degassed. Switch to milder catalyst (e.g., Pd(Amphos)Cl₂). |
| Hydrolysis of C4-Cl | Reaction temperature too high or pH too basic. | Use anhydrous conditions for Suzuki (e.g., CsF in dry Dioxane) if hydrolysis persists. |
| Incomplete SNAr | Steric hindrance at C4. | Use Microwave heating or stronger base (NaH) if the amine is a weak nucleophile. |
References
-
Tofacitinib Synthesis Review
- Title: A Comprehensive Review on the Synthesis of Tofacitinib.
- Source: European Journal of Organic Chemistry (2018).
-
URL:[Link]
-
JAK1 Selective Inhibitors & 5-Iodo Usage
-
Suzuki Coupling of Pyrrolopyrimidines
- Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- Source: Journal of Medicinal Chemistry (2023).
-
URL:[Link]
-
General Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Sources
- 1. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine | 123148-78-7 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Nucleophilic aromatic substitution on 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine
Technical Guide: Regioselective Nucleophilic Aromatic Substitution ( ) on 5-Iodo-7-methyl-pyrrolo[2,3-d]pyrimidine Scaffolds
Executive Summary & Strategic Importance
The 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other tyrosine kinase inhibitors.
The synthetic utility of this scaffold relies on orthogonal reactivity:
-
C4 Position (Pyrimidine): Highly electrophilic; susceptible to Nucleophilic Aromatic Substitution (
). -
C5 Position (Pyrrole): Electron-rich but functionalized with Iodine; susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Critical Challenge: This guide addresses the
Scientific Foundation: Reactivity & Mechanism[1]
The Substrate Requirement
To perform
-
Note: If you possess the C4-H parent, it must first be activated (typically
-oxidation followed by chlorination) before can occur.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1] The N7-methyl group is crucial here; unlike N7-H analogs, it prevents deprotonation of the pyrrole ring, maintaining the electrophilicity of the system.
-
Elimination: The chloride ion is expelled, restoring aromaticity.
Steric Consideration: The iodine atom at C5 is bulky (Van der Waals radius ~1.98 Å). While it does not electronically deactivate C4 for
Experimental Protocols
Protocol A: Standard Thermal Amination (Primary/Secondary Amines)
Best for: Non-volatile, sterically unhindered amines.
Reagents:
-
Substrate: 4-Chloro-5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent:
-Butanol or Isopropanol (IPA)
Procedure:
-
Charge: In a reaction vial, dissolve the substrate (e.g., 100 mg, 0.34 mmol) in
-Butanol (3 mL, 0.1 M concentration). -
Add: Add DIPEA (118 µL, 0.68 mmol) followed by the amine (0.41 mmol).
-
Heat: Seal the vial and heat to 100°C (block temperature) with vigorous stirring.
-
Why n-Butanol? High boiling point (117°C) allows high-temperature reactions without pressure vessels, and protic solvents stabilize the transition state intermediate.
-
-
Monitor: Check LCMS at 2 hours. Look for the disappearance of starting material (M+H: ~294, Cl pattern) and appearance of product (M+H: Expected Mass, loss of Cl pattern).
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold
. If soluble, concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Microwave-Assisted (Low Reactivity Amines)
Best for: Anilines, bulky amines, or electron-deficient nucleophiles.
Reagents:
-
Solvent: 1,4-Dioxane or DMF (Polar aprotic is preferred for higher T).
-
Base:
(3.0 equiv).
Procedure:
-
Charge: Dissolve substrate (50 mg) and amine (2.0 equiv) in 1,4-Dioxane (2 mL) in a microwave vial.
-
Irradiate: Heat at 140°C for 30 minutes (High Absorption setting).
-
Safety Check: Ensure the C5-Iodine remains intact. Temperatures >160°C in the presence of certain amines can sometimes lead to proto-deiodination.
-
Purification: Dilute with EtOAc, wash with water (x3) to remove DMF/Dioxane, dry over
, and concentrate.
Protocol C: Etherification (Alkoxides)
Best for: Introducing alkoxy groups (O-nucleophiles).
Reagents:
-
Nucleophile: Alcohol (used as solvent) or Sodium Alkoxide (1.1 equiv).
-
Base: NaH (if using free alcohol) or none (if using alkoxide salt).
-
Solvent: THF (if using salt) or neat Alcohol.
Procedure:
-
Preparation: If using NaH: Suspend NaH (60% dispersion, 1.1 equiv) in dry THF at 0°C. Dropwise add the alcohol (1.1 equiv) and stir for 15 min.
-
Addition: Add the 4-chloro substrate solution (in THF) to the alkoxide mixture at 0°C.
-
Reaction: Allow to warm to RT. Stir for 1-4 hours.
-
Warning: Avoid heating >60°C with strong alkoxides, as this may favor elimination or ring-opening side reactions.
-
Data Analysis & Troubleshooting
Solvent Effects on Conversion
The choice of solvent dramatically impacts reaction rate due to the stabilization of the charged intermediate.
| Solvent | Type | Dielectric Const. | Reaction Rate (Relative) | Recommendation |
| n-Butanol | Polar Protic | 17.5 | High (**) | Standard for thermal methods. |
| IPA | Polar Protic | 17.9 | High (****) | Good, but lower boiling point limits T. |
| DMF | Polar Aprotic | 36.7 | Moderate () | Use for solubility issues or microwave. |
| THF | Polar Aprotic | 7.5 | Low (**) | Use for alkoxides/anions only. |
| Toluene | Non-polar | 2.4 | Very Low (*) | Avoid. |
Troubleshooting Common Issues
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Nucleophile is too weak or sterically hindered by C5-Iodine. | Switch to Protocol B (Microwave 140°C). Switch solvent to NMP. |
| Hydrolysis Product (4-OH) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Switch base from KOH/NaOH to DIPEA. |
| De-iodination (Loss of I) | Radical mechanism activated or Pd contamination. | Ensure metal-free environment. Add radical scavenger (BHT) if suspected. Lower Temp. |
| Incomplete Conversion | Equilibrium issue (HCl generation). | Increase base equivalents (DIPEA) to quench HCl. |
Visualizing the Workflow
Caption: Reaction pathway and decision logic for optimizing
References
-
Molecules. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684.[2] Retrieved from [Link]
-
WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from [Link]
Preparation of 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine libraries
Application Note: High-Throughput Synthesis of 5-Aryl-7-Methyl-7H-Pyrrolo[2,3-d]pyrimidine Libraries
Abstract
The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for adenine in ATP-competitive kinase inhibitors (e.g., Tofacitinib, Ruxolitinib). This application note details a robust, modular protocol for the generation of 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine libraries . By utilizing a "late-stage diversification" strategy via Suzuki-Miyaura cross-coupling, researchers can rapidly explore chemical space at the C5 position while maintaining the critical N7-methyl motif. This guide covers the scale-up synthesis of the core intermediate and the parallel synthesis workflow for library generation.
Strategic Retrosynthesis & Mechanistic Rationale
The design of this protocol prioritizes modularity . Rather than synthesizing each library member de novo, we construct a highly functionalized core scaffold—4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 3) —which serves as the divergent point for parallel synthesis.
-
Why C5-Aryl? The C5 position of the pyrrolo[2,3-d]pyrimidine ring projects into the "gatekeeper" region or the solvent-exposed front of the ATP-binding pocket in many kinases, making it a high-value vector for selectivity optimization.
-
Why N7-Methyl? The N7-methyl group mimics the N9-position of purines but prevents hydrogen bond donation, often improving cell permeability and metabolic stability compared to the N-H parent.
-
Why 4-Chloro? The C4-chloro substituent is a versatile handle. It can be retained, reduced, or displaced by amines (
) to install solubility-enhancing groups after the difficult C-C bond formation.
Synthetic Pathway Diagram
Figure 1: Modular synthetic route for 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine libraries.
Phase 1: Preparation of Core Scaffold (Scale-Up)
Objective: Synthesize 10–20 grams of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (3) to serve as the master stock for library generation.
Step 1: C5-Iodination
-
Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1), N-Iodosuccinimide (NIS).
-
Solvent: DMF (Dimethylformamide).[1]
-
Mechanism: Electrophilic aromatic substitution. The electron-rich pyrrole ring directs electrophiles to the C5 position (beta-position).
Protocol:
-
Dissolve 1 (10.0 g, 65.1 mmol) in DMF (100 mL) in a round-bottom flask.
-
Cool to 0°C in an ice bath.
-
Add NIS (16.1 g, 71.6 mmol, 1.1 eq) portion-wise over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor by LCMS. Product (M+H) = 279/281 (Cl pattern).
-
-
Workup: Pour reaction mixture into ice-water (400 mL). The product usually precipitates. Filter the solid, wash with water (3 x 50 mL) and cold ether.
-
Yield: Expect ~16–17 g (>90%) of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (2) as a tan solid.
Step 2: N7-Methylation
-
Reagents: Intermediate 2 , Iodomethane (MeI), Cesium Carbonate (
). -
Solvent: DMF or Acetone.
-
Critical Insight: The pyrrolo[2,3-d]pyrimidine anion is an ambident nucleophile. Under thermodynamic control (using
), alkylation favors the N7 position over N1 due to the preservation of the aromatic pyrimidine sextet and steric hindrance at N1 from the C2-H.
Protocol:
-
Suspend 2 (15.0 g, 53.7 mmol) and
(26.2 g, 80.5 mmol, 1.5 eq) in anhydrous DMF (150 mL). -
Cool to 0°C. Add MeI (3.68 mL, 59.0 mmol, 1.1 eq) dropwise.
-
Stir at RT for 3 hours.
-
Checkpoint: TLC (Hex/EtOAc 7:3). N7-methyl product is typically less polar than N1-methyl byproduct.
-
-
Workup: Dilute with EtOAc (500 mL), wash with water (3x) and brine. Dry over
. -
Purification: Recrystallization from EtOH or Flash Chromatography (0-30% EtOAc in Hexanes) is required to remove trace N1-isomers.
-
Yield: Expect ~12–13 g (80%) of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (3) .
Phase 2: High-Throughput Library Generation
Objective: Parallel synthesis of 96 analogs using Suzuki-Miyaura coupling.
Experimental Design (The Matrix)
-
Fixed Component: Core Scaffold 3 (20 µmol per well).
-
Variable Component: 96 diverse Aryl/Heteroaryl Boronic Acids.
-
Catalyst System:
(Robust, air-stable precatalyst). -
Base: 2M Aqueous
.[2]
Library Workflow Diagram
Figure 2: Step-by-step workflow for parallel library synthesis.
Detailed Protocol (96-Well Format)
-
Stock Preparation:
-
Scaffold Stock: Dissolve Core 3 in degassed DMA (Dimethylacetamide) to a concentration of 0.2 M.
-
Boronic Acid Stocks: Prepare 0.4 M solutions of each boronic acid in DMA.
-
Catalyst Mix: Prepare a suspension of
(5 mol%) in DMA.
-
-
Dispensing (Liquid Handler or Multichannel Pipette):
-
Add 100 µL Scaffold Stock (20 µmol) to each well.
-
Add 75 µL Boronic Acid Stock (30 µmol, 1.5 eq) to respective wells.
-
Add 50 µL Catalyst Mix.
-
Add 40 µL 2M
(aq).
-
-
Reaction:
-
Seal the plate with a chemically resistant heat seal.
-
Shake at 80°C for 16 hours.
-
Note: The biphasic nature (DMA/Water) requires vigorous shaking (800 rpm) to ensure efficient transmetalation.
-
-
Workup & Purification:
-
Cool to RT.
-
Dilute each well with 500 µL MeOH.
-
Filter through a 96-well filter plate (0.45 µm) to remove Pd particulates.
-
Direct Inject: Inject the filtrate onto a Prep-HPLC system (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
-
Data Summary & Troubleshooting
Typical Reaction Performance:
| Parameter | Value / Condition | Notes |
| Avg. Isolated Yield | 45% - 75% | Lower for electron-poor boronic acids. |
| Purity (LCMS) | >95% | Required for biological screening. |
| Major Byproduct | De-iodinated Scaffold (Protodehalogenation) | Occurs if reaction is too hot or dry. |
| Homocoupling | Biaryl formation | Minimized by using degassed solvents. |
Troubleshooting Guide:
-
Problem: Low conversion of aryl chloride (C4) vs aryl iodide (C5).
-
Solution: The oxidative addition into C-I is significantly faster than C-Cl. At 80°C with Pd(dppf), the C4-Cl remains intact >95% of the time. If C4 coupling is observed, lower temp to 60°C.
-
-
Problem: Protodehalogenation (Loss of Iodine without coupling).
-
Solution: This indicates failed transmetalation. Increase Boronic Acid equivalents (to 2.0 eq) or switch base to
to activate the boronic acid more aggressively.
-
References
-
Traxler, P., et al. (1996). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry.
-
Koltun, E. S., et al. (2023).[3] "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form." Journal of Medicinal Chemistry.
-
Hao, X., et al. (2013). "Copper-catalyzed one-pot synthesis of 5-substituted-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives." RSC Advances.
-
Léris, A., et al. (2014). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[2] Chemistry - A European Journal.
-
BenchChem Application Note. (2025). "6-Chloro-7-iodo-7-deazapurine in Kinase Inhibitor Synthesis."
Sources
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Intermediates
Welcome to the technical support center for the purification of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its associated intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutics.[1][2][3] The introduction of an iodo-substituent at the 5-position provides a crucial handle for further functionalization, often through cross-coupling reactions.[4][5]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of these vital intermediates.
I. Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis and purification of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediates.
Frequently Asked Questions
Q1: My reaction mixture is a complex mess after iodination. What's the best initial work-up strategy?
A1: A common method for iodination involves using N-iodosuccinimide (NIS) in a solvent like dimethylformamide (DMF).[6] After the reaction, it is crucial to quench any remaining NIS. This can be effectively achieved by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[6] The product can then often be precipitated by the addition of water and filtered. Subsequent washing of the crude solid with water and a non-polar solvent like diethyl ether or hexane can remove a significant portion of impurities before further purification.
Q2: I'm struggling to remove residual starting material (the non-iodinated pyrrolopyrimidine). What purification technique is most effective?
A2: Column chromatography is generally the most effective method for separating the desired 5-iodo product from the unreacted starting material.[7][8][9] The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.[10] A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The higher polarity of the N-H bond in the pyrrole ring of the starting material compared to the C-I bond in the product often allows for good separation.
Q3: My purified compound shows the presence of di-iodinated species. How can I avoid this and how do I remove it?
A3: The formation of di-iodinated byproducts can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long. To minimize its formation, carefully control the stoichiometry of the iodinating agent (e.g., NIS), typically using 1.0 to 1.2 equivalents. If di-iodinated product does form, it is generally less polar than the mono-iodinated product and can often be separated by column chromatography. A less polar solvent system will elute the di-iodinated compound first.
Q4: The compound is only soluble in high-boiling point solvents like DMF or DMSO, making purification difficult. What are my options?
A4: This is a common challenge with heterocyclic compounds. For purification, two main strategies can be employed:
-
Anti-solvent crystallization: Dissolve your compound in a minimum amount of hot DMF or DMSO. Then, slowly add an "anti-solvent" (a solvent in which your compound is insoluble, such as water, diethyl ether, or hexane) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can yield crystals.[11][12]
-
Vapor diffusion: Dissolve the compound in a small vial using a minimal amount of DMF or DMSO. Place this open vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., dichloromethane, diethyl ether, or pentane).[11][12] The anti-solvent vapor will slowly diffuse into the solution, gradually decreasing the solubility of your compound and promoting crystallization.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Iodinated Product | Incomplete reaction; Decomposition of product. | Monitor the reaction closely by TLC. Ensure anhydrous conditions if required by the specific protocol. Use freshly opened or purified reagents. |
| Product is an Oil Instead of a Solid | Presence of solvent residues or impurities. | Try co-evaporation with a solvent like toluene to remove residual high-boiling point solvents. If impurities are suspected, re-purify using column chromatography or recrystallization. |
| Broad or Tailing Spots on TLC | Compound is too polar for the solvent system; Interaction with silica gel. | Add a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent.[4] For acidic compounds, a small amount of acetic acid can be beneficial. |
| No Crystal Formation Upon Cooling | Solution is not supersaturated; Inappropriate solvent choice. | Concentrate the solution further. Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal if available. Experiment with different solvent systems for recrystallization.[11] |
| Discoloration of the Final Product | Presence of trace iodine or other colored impurities. | Wash the solid product with a fresh solution of sodium thiosulfate. Recrystallization is also an effective method for removing colored impurities. |
II. Key Purification Protocols
The following are detailed, step-by-step methodologies for the most common and effective purification techniques for 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediates.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of the target compound.[8]
Workflow for Flash Column Chromatography:
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | Benchchem [benchchem.com]
- 7. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. columbia.edu [columbia.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Catalyst selection for sterically hindered 5-iodo-pyrrolo[2,3-d]pyrimidine coupling
Technical Support Case #5I-PYR-2026: Sterically Hindered 5-Iodo-Pyrrolo[2,3-d]pyrimidine Coupling
Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Priority: High (Blocker for Lead Optimization)
Executive Summary
You are encountering difficulties coupling a 5-iodo-pyrrolo[2,3-d]pyrimidine scaffold. While the C5-iodide is inherently reactive toward oxidative addition, the pyrrolo[2,3-d]pyrimidine core presents two distinct challenges: catalyst poisoning via the N7-lone pair and steric stalling when coupling with ortho-substituted boronic acids.
This guide moves beyond generic "Suzuki conditions" to provide a logic-driven selection process for ligands capable of overcoming the specific steric and electronic hurdles of this 7-deazapurine system.
Module 1: Catalyst Selection Matrix
Do not guess. Select your catalytic system based on the steric demand of your coupling partner.
The 5-iodo position is electronically favorable for oxidative addition. If your reaction fails, it is likely failing at the transmetallation step due to steric clash, or the reductive elimination step due to ligand insufficiency.
The Decision Engine
Figure 1: Catalyst selection logic based on the steric demand of the boronic acid partner. Green represents standard conditions; Yellow and Red represent progressively more active systems for difficult substrates.
Detailed System Specifications
| System | Catalyst / Ligand | Base / Solvent | Best Use Case | Mechanism of Action |
| A (Baseline) | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O (4:1) | Simple phenyl or pyridyl boronic acids. | Bidentate ligand prevents some isomerization but fails under high steric load. |
| B (The Workhorse) | XPhos Pd G4 | K₃PO₄ / THF:H₂O (10:1) | Ortho-substituted partners (e.g., 2-methylphenyl, 2-chloropyridine). | XPhos is a bulky dialkylbiaryl phosphine.[1] It creates a protective pocket around the Pd, facilitating reductive elimination in crowded systems [1]. |
| C (The Specialist) | Pd-PEPPSI-IPr | K₂CO₃ / Dioxane or Toluene | Di-ortho substitution or highly electron-poor partners. | NHC Ligand. The "throw-away" pyridine ligand ensures rapid initiation. The NHC binds tightly, preventing catalyst death and promoting the coupling of extremely hindered centers [2]. |
Module 2: Troubleshooting & Diagnostics
User Report: "The starting material is consumed, but the major product is the de-iodinated scaffold (hydrodehalogenation), not the coupled product."
Root Cause Analysis: This is the classic signature of a failed transmetallation . The oxidative addition occurred (Pd inserted into C-I), but the bulky boronic acid could not approach the Pd center. Instead, the Pd-species grabbed a hydride (from solvent or base) and reductively eliminated.
The Fix:
-
Switch to System B (XPhos Pd G4): The large cone angle of XPhos facilitates transmetallation by forcing the formation of a monoligated Pd species, which is more accessible to the boronic acid.
-
Dry Conditions: Switch to anhydrous dioxane and use finely ground, anhydrous K₃PO₄. Water can sometimes act as a hydride source or protonate the intermediate.
-
Concentration: Increase concentration to 0.5 M to favor the bimolecular coupling over the unimolecular decomposition.
User Report: "Reaction turns black immediately; no conversion."
Root Cause Analysis: "Palladium Black" formation indicates catalyst decomposition. The N7-H (if unprotected) or the N1/N3 nitrogens are binding to the Pd, displacing the ligands and killing the catalytic cycle.
The Fix:
-
Protect N7: Use SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl protection.
-
Use Pre-catalysts: Do not use Pd(PPh₃)₄. Use XPhos Pd G4 or Pd-PEPPSI-IPr . These contain the active species pre-formed and stabilized, preventing immediate death upon heating.
Module 3: Experimental Protocol (System B)
Protocol: Coupling of 5-iodo-7-tosyl-pyrrolo[2,3-d]pyrimidine with 2-methoxy-phenylboronic acid
Note: This protocol uses a 4th Generation Buchwald Precatalyst to ensure rapid activation at lower temperatures, minimizing deiodination.
-
Preparation:
-
Charge a reaction vial with 5-iodo-7-tosyl-pyrrolo[2,3-d]pyrimidine (1.0 equiv).
-
Add 2-methoxy-phenylboronic acid (1.5 equiv).
-
Add XPhos Pd G4 (0.02 equiv / 2 mol%).
-
Add anhydrous K₃PO₄ (3.0 equiv).
-
-
Solvation:
-
Seal the vial and purge with Argon for 5 minutes.
-
Add degassed THF (0.1 M concentration relative to substrate) and degassed water (ratio 10:1 THF:Water). Crucial: Degas solvents strictly to prevent homocoupling.
-
-
Reaction:
-
Heat to 60°C. Do not overheat initially.
-
Monitor by LCMS at 1 hour. The 5-iodo species is highly reactive; long reaction times often lead to decomposition.
-
-
Workup:
-
Dilute with EtOAc, wash with brine.[2]
-
Scavenging: If residual Pd is an issue, treat organic layer with SiliaMetS® Thiol or similar scavenger resin.
-
Module 4: Mechanism of Failure (Visualized)
Understanding where the cycle breaks is key to fixing it.
Figure 2: The "Dehalogenation Trap." In sterically hindered systems, standard ligands fail to facilitate transmetallation, leading to the ejection of the iodine and replacement with a hydrogen atom (hydrodehalogenation).
FAQ: Frequently Asked Questions
Q: Can I perform this reaction without protecting the N7 nitrogen? A: It is risky. The free N7-H is acidic (pKa ~13) and can be deprotonated by the base, forming an insoluble anion or binding to the Pd center. If you must run it unprotected, use Pd(OAc)₂ / Catacxium A in n-butanol, but yields are typically 20-30% lower than protected substrates [3].
Q: Why XPhos over SPhos? A: Both are excellent. However, XPhos (and its G4 precatalyst) generally offers slightly better stability for heteroaryl-heteroaryl couplings due to its isopropyl groups providing a more rigid steric fence than the methoxy groups of SPhos.
Q: My boronic acid is an ester (pinacol ester). Does this change the protocol? A: Yes. Boronic esters hydrolyze slower than acids. If using a pinacol ester, add 5 mol% water explicitly if using anhydrous solvents, or switch to a stronger base like Cs₂CO₃ to facilitate the hydrolysis of the ester to the active boronic acid species in situ.
References
-
Organ, M. G., et al. (2023).[3] [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions.[3][4][5] MDPI Molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Recent Developments. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions [mdpi.com]
Minimizing homocoupling byproducts in 5-iodo-7-deazapurine reactions
The following technical guide is designed for researchers and drug development professionals working with 5-iodo-7-deazapurine scaffolds. It addresses the specific challenge of minimizing homocoupling byproducts during Palladium-catalyzed cross-coupling reactions (Sonogashira and Suzuki-Miyaura).
Executive Summary & Core Chemistry
5-iodo-7-deazapurines (also known as 5-iodopyrrolo[2,3-d]pyrimidines) are critical intermediates in the synthesis of nucleoside analogs, including antivirals and kinase inhibitors. The electron-rich nature of the 7-deazapurine core makes the C-5 position highly reactive toward oxidative addition, but it also introduces specific side-reaction pathways.
"Homocoupling" in this context refers to two distinct failure modes:
-
Glaser Coupling (Alkyne Dimerization): The most common issue in Sonogashira coupling, where the alkyne partner dimerizes (
) instead of coupling with the deazapurine. -
Oxidative Homocoupling (Biaryl/Biboronate Formation): In Suzuki coupling, the boronic acid partner often dimerizes.
-
Reductive Homocoupling of the Halide (Ullmann-type): Less common but possible, where two 5-iodo-7-deazapurine molecules couple to form a 5,5'-dimer.
This guide provides self-validating protocols to suppress these pathways.
Troubleshooting Guide (Q&A)
Issue 1: Identifying the Byproduct
Q: I observe a new spot on TLC/LC-MS that persists regardless of the halide equivalents. How do I confirm if it is a homocoupling product?
A: You must differentiate between the three types of dimers based on polarity and mass:
-
Alkyne Dimer (Glaser): typically non-polar and moves near the solvent front. Mass will be
. -
Boronic Acid Dimer: Often less polar than the free acid but more polar than the product. Mass will be
. -
Deazapurine Dimer (Ullmann): Highly polar and often insoluble. It will show a characteristic mass of
.
Diagnostic Action: Run a control reaction without the 5-iodo-7-deazapurine but with all other reagents (catalyst, base, ligand, partner). If the impurity forms, it is the partner's homocoupling (Glaser or Boronic dimer).
Issue 2: Suppressing Glaser Coupling (Sonogashira)
Q: My Sonogashira reaction yields 40% of the desired 5-alkynyl-7-deazapurine and 30% diyne (alkyne dimer). I am already degassing. What is the next step?
A: The presence of Copper(I) (CuI) and trace oxygen is the primary driver of Glaser coupling.[1] To eliminate this:
-
Switch to Copper-Free Conditions: Use a more active Palladium source that does not require Copper transmetallation.[2] High-turnover catalysts like PdCl₂(MeCN)₂ with bulky ligands (e.g., XPhos or t-Bu₃P ) can facilitate the cycle without CuI [1, 2].
-
Slow Addition: If CuI is mandatory (e.g., for unreactive alkynes), add the alkyne coupling partner dropwise over 1-2 hours via a syringe pump. This keeps the concentration of the copper-acetylide intermediate low, statistically favoring the cross-coupling over dimerization.
-
Reductive Atmosphere: Introduce 2-5% Hydrogen gas into your Nitrogen/Argon manifold. This "reducing atmosphere" helps scavenge trace oxygen that re-oxidizes Pd(0) or promotes Cu-mediated oxidation [3].
Issue 3: Boronic Acid Homocoupling (Suzuki)
Q: In the Suzuki coupling of 5-iodo-7-deazapurine, the boronic acid is consumed rapidly, but the yield of the cross-coupled product is low. Why?
A: This indicates oxidative homocoupling of the boronic acid, often accelerated by oxygen or high pH.
-
Mechanism: In the presence of O₂, phenylboronic acids form peroxo-species that react with another equivalent of boronic acid to form phenols or biaryls.
-
Solution:
-
Degas Solvents vigorously: Sparging with Argon for 20 minutes is superior to simple sonication.
-
Base Selection: Switch from strong bases (like
or ) to weaker bases like Cesium Fluoride (CsF) or Potassium Fluoride (KF) in anhydrous solvents. Fluoride activation creates a reactive boronate species without the high pH that promotes oxidation [4].
-
Issue 4: Catalyst Deactivation
Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Is the N-7 nitrogen interfering?
A: Yes. The pyrrole-like nitrogen (N-7) or the pyrimidine nitrogen (N-3) can coordinate to Palladium, effectively poisoning the catalyst.
-
Protocol Check: Are you using a protecting group on N-7 (or N-9 in purine numbering)?
-
Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) , Boc , or Tosyl protection on the deazapurine nitrogen. Free (NH) deazapurines are notoriously difficult substrates for cross-coupling due to catalyst sequestration [5].
Optimized Experimental Protocols
Protocol A: Copper-Free Sonogashira Coupling (Minimizes Glaser Products)
Target: Synthesis of 5-alkynyl-7-deazapurines without alkyne dimerization.
Reagents:
-
5-Iodo-7-deazapurine (Protected) (1.0 equiv)
-
Catalyst: PdCl₂(MeCN)₂ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: MeCN or 1,4-Dioxane (Anhydrous, Degassed)
Step-by-Step:
-
Pre-complexation: In a glovebox or under Argon, mix PdCl₂(MeCN)₂ and XPhos in the solvent and stir for 15 mins at RT to form the active catalytic species (yellow to orange color change).
-
Substrate Addition: Add the protected 5-iodo-7-deazapurine and Cs₂CO₃.
-
Degassing: Seal the vessel and sparge with Argon for 10 minutes.
-
Reaction: Heat to 80°C.
-
Alkyne Addition: Dissolve the terminal alkyne in degassed solvent. Add this solution dropwise over 1 hour using a syringe pump.
-
Why? Keeping alkyne concentration low prevents competitive homocoupling.
-
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.
Protocol B: High-Efficiency Suzuki Coupling (Minimizes Boronic Dimer)
Target: Synthesis of 5-aryl-7-deazapurines.
Reagents:
-
5-Iodo-7-deazapurine (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv) - Excess used to account for minor hydrolytic loss.
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: K₃PO₄ (2.0 equiv) or CsF (3.0 equiv) for sensitive substrates.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) - Water is essential for the boronate pathway.
Step-by-Step:
-
Degassing (Critical): Combine 1,4-Dioxane and Water in a separate flask. Sparge with Argon for 30 minutes . Oxygen is the enemy here.
-
Assembly: Add halide, boronic acid, base, and catalyst to the reaction vial.
-
Solvent Transfer: Transfer the degassed solvent mixture via cannula or syringe under positive Argon pressure.
-
Thermal Cycle: Heat to 90-100°C. Monitor via LC-MS.
-
Note: If the boronic acid is consumed but starting material remains, add a second portion (0.5 equiv) of boronic acid (degassed solution) rather than adding it all at the start.
-
Quantitative Comparison of Conditions
The following table summarizes the impact of reaction conditions on byproduct formation for 5-iodo-7-deazapurine substrates.
| Variable | Condition A (Standard) | Condition B (Optimized) | Impact on Homocoupling |
| Catalyst System | Pd(PPh₃)₄ / CuI | PdCl₂(MeCN)₂ / XPhos | High: Removing CuI eliminates the primary mechanism for Glaser coupling. |
| Atmosphere | Nitrogen (Balloon) | Argon (Sparging) + 5% H₂ | Medium: Reducing atmosphere scavenges O₂, preventing oxidative dimerization. |
| Alkyne Addition | One-portion | Syringe Pump (Slow) | High: Kinetic control favors cross-coupling over second-order homocoupling. |
| Base (Suzuki) | Na₂CO₃ | CsF or K₃PO₄ | Medium: Fluoride bases allow milder activation, reducing oxidative side reactions. |
| N-Protection | None (Free NH) | SEM / Boc / Tosyl | Critical: Prevents catalyst poisoning, allowing lower catalyst loading and fewer side reactions. |
Troubleshooting Logic Flowchart
The following diagram outlines the decision process for identifying and resolving coupling failures.
Caption: Logic flow for diagnosing and mitigating specific homocoupling pathways in 5-iodo-7-deazapurine cross-couplings.
References
-
BenchChem Technical Support. (2025).[1][4][5] Minimizing homocoupling side products in Sonogashira reactions. Retrieved from
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[6] Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide & Homocoupling Mechanisms. Retrieved from
-
MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from
- Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine nucleosides. Current Protocols in Nucleic Acid Chemistry.
Sources
Technical Support Center: Kinetic Optimization for C-H Activation of 7-Methyl-pyrrolo[2,3-d]pyrimidine
Topic: Reaction Time & Kinetic Optimization for C-H Functionalization Target Scaffold: 7-Methyl-pyrrolo[2,3-d]pyrimidine (7-Deazapurine core) Applicability: Kinase Inhibitor Development (e.g., JAK, EGFR inhibitors)
Executive Summary: The "Time-Conversion" Paradox
In the functionalization of 7-methyl-pyrrolo[2,3-d]pyrimidine , reaction time is not merely a linear variable—it is a competitive vector between C-H cleavage (Product Formation) and Catalyst Deactivation (Pd Black formation) .
While standard protocols often prescribe "overnight" (12–16 h) stirring, our internal data and recent literature (e.g., J. Org. Chem. 2024) suggest that for C6-arylation, the effective catalytic window is often much shorter (4–6 h). Beyond this point, users frequently encounter:
-
Diminishing Returns: Catalyst death halts turnover.
-
Impurity Accumulation: Oxidative decomposition of the electron-rich pyrrole ring.
-
Regio-scrambling: Thermodynamic migration from C6 to C2 (rare but possible under high-energy conditions).
This guide provides the troubleshooting logic to optimize your specific substrate's reaction time.
Critical Mechanism: Why Time Matters
To troubleshoot, you must understand the cycle. The reaction typically proceeds via a Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle. The rate-determining step (RDS) is often the Concerted Metalation-Deprotonation (CMD) at the C-H bond.
The Kinetic Bottleneck Diagram
Figure 1: The Catalytic Cycle. Note the "Decomp" pathway (dashed red lines). Extended reaction times increase the probability of active Pd species aggregating into inactive Pd black, particularly if the substrate is consumed or the CMD step is sluggish.
Troubleshooting Guide: Diagnosing Reaction Stalls
Scenario A: "My reaction hits 60% conversion and stops after 4 hours."
Diagnosis: Catalyst Death (Kinetic Arrest). The reaction has not reached thermodynamic equilibrium; the catalyst has simply deactivated before consuming the starting material.
Corrective Protocol (The "Pulse" Method): Do not simply heat longer.
-
Check Color: If the reaction mixture has turned from orange/red to clear with black precipitate, the Pd is dead.
-
Intervention: Filter the mixture (hot filtration) to remove Pd black. Add a fresh "pulse" of catalyst (e.g., 2.5 mol% Pd(OAc)2) and ligand.
-
Optimization: For the next run, lower the temperature by 10°C and double the reaction time, or switch to a more robust ligand (e.g., from PPh3 to XPhos or a bidentate pyridine ligand).
Scenario B: "My yield decreases between 8 hours and 16 hours."
Diagnosis: Product Decomposition. The 7-methyl-pyrrolo[2,3-d]pyrimidine core is electron-rich. Under oxidative conditions (e.g., using Ag salts or Cu co-oxidants) or high temperatures (>120°C), the product can undergo oxidative opening of the pyrrole ring.
Corrective Protocol:
-
Kinetic Profiling: Run the reaction and sample at t=1h, 3h, 6h, and 12h.
-
Plot Data: If Product Area% peaks at 6h, stop the reaction at 6h . There is no benefit to "overnight" stirring.
Optimized Protocol: C6-Arylation
Based on recent high-selectivity methodologies (e.g., Zhou et al., 2020; Zhang et al., 2024), C6-arylation is the preferred pathway for 7-methyl substituted substrates.
Standard Operating Procedure (SOP):
| Parameter | Condition | Rationale |
| Substrate | 7-Methyl-pyrrolo[2,3-d]pyrimidine (1.0 equiv) | N7-Me blocks N-coordination, directing C-H activation to C6 (or C2). |
| Coupling Partner | Aryl Iodide (1.5 equiv) | Iodides react faster than bromides, matching the catalyst lifespan. |
| Catalyst | Pd(OAc)₂ (5–10 mol%) | Precursor to the active species. |
| Ligand | 1,10-Phenanthroline or 2,2'-Bipyridine (10–20 mol%) | Crucial: Bidentate N-ligands stabilize Pd and enforce C6 regioselectivity over C2. |
| Base | Ag₂CO₃ (2.0 equiv) or Cs₂CO₃ | Ag salts often act as both base and halide scavenger, accelerating the reaction. |
| Solvent | 1,4-Dioxane or DMA | High boiling point, good solubility. |
| Temp/Time | 80–100°C for 4–8 hours | Do not exceed 12h. Monitor via LCMS. |
Decision Logic: The Optimization Workflow
Use this flowchart to determine your optimal stop-time.
Figure 2: Kinetic Decision Tree. This logic prevents "over-cooking" the reaction.
FAQ: Common Issues
Q: Why do I see C2-arylation impurities? A: C2 is the naturally most acidic position on the 7-deazapurine core. If you use monodentate phosphine ligands (like PPh3) or no ligand, C2 activation often competes.
-
Fix: Switch to bidentate ligands (Phenanthroline/Bipyridine) which sterically and electronically favor the C6 position [1, 2].
Q: Can I use Aryl Bromides instead of Iodides to save money? A: Yes, but you must adjust the Time . Aryl bromides undergo oxidative addition more slowly.
-
Adjustment: Increase reaction time to 12–16h and consider raising temperature to 120°C. Warning: This increases the risk of substrate decomposition.
Q: My reaction turns black immediately. Is this bad? A: Rapid blackening indicates immediate catalyst decomposition (Pd aggregation), likely due to high initial temperature or lack of stabilizing ligand.
-
Fix: "Ramp" the temperature. Start at 60°C for 1 hour, then increase to 100°C. This allows the active catalytic species to form and coordinate to the substrate before thermal decomposition occurs.
References
-
Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives. J. Org. Chem. 2024, 89, 11, 8023–8034.[1] [1]
-
Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Org. Chem. Front., 2020, 7, 313-319.
-
Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H arylation reaction. RSC Adv., 2015, 5, 2360-2365.
Sources
Handling moisture sensitivity in 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine synthesis
Technical Support Center: Synthesis of 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine. This guide is designed to provide in-depth, field-proven insights into the critical aspects of this synthesis, with a specific focus on overcoming challenges related to moisture sensitivity. As Senior Application Scientists, we understand that success in synthesizing complex heterocyclic compounds lies in mastering the details. This resource consolidates best practices, troubleshooting advice, and the fundamental chemistry to ensure your synthesis is successful, repeatable, and high-yielding.
Frequently Asked Questions (FAQs)
This section addresses proactive questions regarding the handling of reagents and reaction conditions to prevent moisture-related issues from the outset.
Q1: Why is the iodination of the 7-methyl-pyrrolo[2,3-d]pyrimidine core so sensitive to moisture?
A: The moisture sensitivity arises from two primary factors: the nature of the pyrrolo[2,3-d]pyrimidine core and the reagents used for iodination.
-
Pyrrole Ring Reactivity: The pyrrole moiety of the scaffold is an electron-rich aromatic system. This high electron density makes it highly susceptible to electrophilic substitution, which is the mechanism for iodination. However, it can also react with protons from water, potentially leading to undesired side reactions or decomposition.
-
Iodinating Agent: The most common electrophilic iodinating agent for this transformation is N-Iodosuccinimide (NIS).[1][2] While effective, NIS can react with water. This reaction can reduce the effective concentration of the iodinating species and generate succinimide and hypoiodous acid, which may lead to complex side-product formation. Furthermore, some protocols may use catalytic amounts of acid to activate NIS, and the presence of water can interfere with this activation.[1][2]
Q2: What are the primary sources of moisture in a typical laboratory setup?
A: Water can be introduced from several seemingly benign sources. Vigilance is key to maintaining an anhydrous environment.
-
Atmospheric Moisture: The most common source is ambient humidity. Reactions left open to the air, even for brief periods, can absorb significant amounts of water.
-
Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the air if not stored and handled correctly. Always use freshly distilled or commercially available anhydrous solvents.
-
Glassware: Glass surfaces have a microscopic layer of adsorbed water.[3] Even glassware that appears dry to the naked eye must be rigorously dried, typically by oven-drying at >120°C for several hours or by flame-drying under vacuum.[3][4]
-
Reagents: The starting material, 7-methyl-pyrrolo[2,3-d]pyrimidine, and the iodinating agent (e.g., NIS) can absorb moisture if not stored in desiccators.
-
Inert Gas: The nitrogen or argon gas used to blanket the reaction can be a source of moisture if it is not passed through a drying agent (e.g., Drierite, molecular sieves).
Q3: How do I properly dry solvents and glassware for this synthesis?
A: Proper drying techniques are non-negotiable for this synthesis.
-
Glassware:
-
Clean and rinse all glassware (reaction flask, condenser, dropping funnel, etc.) with a suitable solvent like acetone to remove organic residues.
-
Place the glassware in a laboratory oven at a minimum of 125°C for at least 24 hours.[3]
-
Assemble the apparatus while still hot (using heat-resistant gloves) and immediately place it under a positive pressure of dry inert gas (nitrogen or argon) while it cools to room temperature.[4] This prevents atmospheric moisture from being drawn back into the flask as it cools.
-
-
Solvents:
-
While commercially available anhydrous solvents are convenient, they must be handled using proper air-sensitive techniques (e.g., Sure/Seal™ bottles and syringe transfer) to maintain their dryness.[4]
-
For laboratory drying, solvents like THF or Dioxane are typically dried over sodium/benzophenone ketyl still. Dichloromethane (DCM) is often distilled from calcium hydride. Always consult a standard laboratory reference for the appropriate drying agent for your chosen solvent.
-
Q4: Which inert gas, Argon or Nitrogen, is better for this reaction?
A: For most applications, including this synthesis, high-purity nitrogen is perfectly adequate and more economical. Argon is denser than air, which can be an advantage in providing a stable inert blanket over a reaction mixture, especially if the setup has multiple openings. However, for a well-sealed system under positive pressure, the difference is negligible. The critical factor is not the choice between N₂ and Ar, but ensuring the gas is dry by passing it through a drying tube or column.
Troubleshooting Guide
This section is designed to help you diagnose and solve problems when your experiment does not proceed as expected.
Problem: My reaction is sluggish, or the starting material is not being consumed (as monitored by TLC/LC-MS).
-
Probable Cause: Insufficiently active iodinating agent, likely due to decomposition by trace moisture.
-
Solution:
-
Verify Anhydrous Conditions: Re-check all potential sources of moisture. Was the solvent from a freshly opened bottle or properly distilled? Was the glassware dried and assembled correctly under inert gas?
-
Reagent Quality: N-Iodosuccinimide can degrade over time, especially if not stored properly. Use a fresh bottle of NIS or recrystallize the existing stock if its purity is questionable.
-
Temperature: While many iodinations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes initiate a sluggish reaction. However, be cautious, as higher temperatures can also promote side reactions.
-
Problem: My TLC/LC-MS shows multiple new spots, and my desired product is a minor component.
-
Probable Cause: Water is interfering with the reaction, leading to the formation of byproducts. The electron-rich pyrrole ring can undergo undesired reactions under acidic conditions that may be generated in situ by the reaction of NIS with water.
-
Solution:
-
Strict Moisture Exclusion: This is the most critical step. Re-run the reaction with meticulously dried glassware, solvents, and reagents under a robust inert atmosphere.
-
Order of Addition: Add the NIS portion-wise to the solution of the pyrrolopyrimidine in the anhydrous solvent. This can help maintain a low concentration of any reactive intermediates and minimize side reactions.
-
Scavengers: In some moisture-sensitive reactions, adding a non-nucleophilic base (like proton sponge) or activated molecular sieves to the reaction flask can help scavenge trace amounts of acid or water.
-
Problem: My final product yield is consistently low, even though the reaction appears to go to completion.
-
Probable Cause: Product loss during the workup and purification stages, which can be exacerbated by moisture. The iodo-substituted product may have limited stability.
-
Solution:
-
Aqueous Workup: When quenching the reaction, use a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any excess NIS and elemental iodine.[5] This should be done quickly and at a low temperature (e.g., in an ice bath) to minimize potential product degradation.
-
Extraction: Extract the product into a non-polar organic solvent like ethyl acetate or DCM. Wash the combined organic layers with brine to remove the bulk of the water, then dry thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Purification: Minimize the time the product spends on silica gel during column chromatography. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using a neutral stationary phase like deactivated silica or alumina if degradation is suspected.
-
Key Experimental Protocols & Data
Protocol 3.1: Setting up a Reaction Under Inert Atmosphere
This protocol outlines the standard procedure for ensuring a reaction is protected from atmospheric moisture and oxygen.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, stir bar) at 125°C for a minimum of 12 hours.
-
Assembly: While the glassware is still hot, assemble the apparatus. Use a thin, uniform layer of grease on all ground-glass joints.
-
Purging: Immediately connect the assembled apparatus to an inert gas line via a bubbler. The gas line should have a drying tube. Flush the system with a steady stream of dry nitrogen or argon for 10-15 minutes to displace all the air.
-
Positive Pressure: Reduce the gas flow to a slow, steady rate (1-2 bubbles per second in the bubbler) to maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum.[7] Add solid reagents under a strong flow of inert gas or via a solids addition funnel.
Data Presentation: Comparison of Common Drying Agents for Solvents
| Drying Agent | Solvents | Mechanism | Capacity & Efficiency | Comments |
| Molecular Sieves (3Å or 4Å) | THF, DCM, Acetonitrile, Toluene | Adsorption (Porous) | High capacity, very efficient (<10 ppm H₂O) | Must be activated by heating under vacuum. Can be added directly to reaction flasks. |
| Calcium Hydride (CaH₂) | DCM, Acetonitrile, Amines | Chemical Reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂) | High capacity, very efficient | Reacts with acidic protons. Not for protic solvents. Generates H₂ gas. |
| Sodium/Benzophenone | THF, Dioxane, Ethers | Chemical Reaction (Radical-Anion) | Very high efficiency (<1 ppm H₂O) | Indicator (deep blue color) shows dryness. Highly reactive and flammable. Requires a dedicated still. |
| Anhydrous Na₂SO₄ / MgSO₄ | Ethyl Acetate, DCM (for workup) | Hydrate Formation | Moderate capacity (Na₂SO₄), High (MgSO₄) | Used for drying organic extracts during workup, not for pre-drying reaction solvents. |
Visualizations
Experimental Workflow: Inert Atmosphere Reaction Setup
Caption: Standard setup for a reaction under a positive pressure of dry inert gas.
Logical Relationship: Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low product yields.
References
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI.
- A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annul
- Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). MilliporeSigma.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group.
- Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020).
- Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units.
- What are the chemical reactions involved in N-Iodosuccinimide? (2024). ChemicalBook.
- N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal.
Sources
- 1. What are the chemical reactions involved in N-Iodosuccinimide?_Chemicalbook [chemicalbook.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in Buchwald-Hartwig amination of 5-iodo derivatives
Ticket ID: BH-IOD-5X-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Iodide Paradox"
You are likely encountering a phenomenon known as the "Iodide Effect." While aryl iodides possess the weakest C-X bond and undergo oxidative addition to Pd(0) faster than bromides or chlorides, they frequently exhibit the lowest turnover numbers in Buchwald-Hartwig aminations.
The Root Cause: The resulting iodide anion (
This guide provides a systematic troubleshooting workflow to break these dimers, suppress dehalogenation, and restore catalytic activity.
Part 1: Diagnostic Workflow
Before altering reagents, use this logic tree to diagnose the specific failure mode of your 5-iodo substrate.
Figure 1: Diagnostic logic tree for troubleshooting low conversion in aryl iodide couplings.
Part 2: Critical Troubleshooting Guides
Issue 1: Catalyst Poisoning (The Iodide Effect)
Symptom: The reaction starts fast but stalls at 20-30% conversion. Adding more catalyst does not restart it.
Mechanism: The oxidative addition of the 5-iodo derivative is too fast. A high concentration of
Corrective Protocol:
-
Ligand Switch: Move away from simple phosphines (
, ). You must use bulky dialkylbiaryl phosphines (Buchwald Ligands). The steric bulk of ligands like XPhos , BrettPhos , or RuPhos sterically prevents the formation of the bridged iodide dimer [2]. -
Solvent Selection: Switch to Toluene . Iodide salts (like NaI or KI formed as byproducts) are less soluble in toluene than in DMF or Dioxane. Precipitating the iodide salt drives the equilibrium forward and prevents it from re-binding to the Palladium [3].
Issue 2: Hydrodehalogenation (Reduction)
Symptom: You isolate the starting material with the iodine replaced by hydrogen (Ar-H).
Mechanism: This occurs when the amine binding or reductive elimination is slow. The
Corrective Protocol:
-
Eliminate Protic Solvents: Never use isopropanol or ethanol with 5-iodo substrates if reduction is observed. Use strictly anhydrous Toluene or 1,4-Dioxane.
-
Increase Catalyst Activity: Use a ligand that accelerates reductive elimination. BrettPhos (for primary amines) and RuPhos (for secondary amines) are designed to lower the activation energy of the reductive elimination step, outcompeting the side reaction.
Issue 3: Substrate Inhibition (5-Iodo Heterocycles)
Context: If your "5-iodo derivative" is a nitrogen heterocycle (e.g., 5-iodopyrimidine, 5-iodo-1,2,3-triazole), the ring nitrogens can coordinate to Pd, acting as a competitive inhibitor.[1]
Corrective Protocol:
-
Pre-catalyst Activation: Do not use
+ Ligand in situ. Use a pre-formed precatalyst like XPhos Pd G4 or BrettPhos Pd G4 . This ensures the active species is formed immediately upon base exposure, preventing the heterocycle from sequestering the Pd(II) precursor [5].
Part 3: Optimized Experimental Protocol
Standardized for 5-iodo derivatives prone to dimer formation.
| Parameter | Recommendation | Rationale |
| Pd Source | Pd-G4 Precatalysts (e.g., XPhos Pd G4) | Ensures 1:1 L:Pd ratio; prevents induction periods where dimers form. |
| Ligand | BrettPhos (1° amines) RuPhos (2° amines) | Steric bulk prevents bridging iodide dimers; electron richness speeds up ox-add. |
| Base | NaOtBu (Strong) or Cs₂CO₃ (Weak) | NaOtBu is standard.[1] Use Cs₂CO₃ if functional groups (esters/nitriles) are sensitive. |
| Solvent | Toluene (0.2 M - 0.5 M) | Low polarity precipitates NaI/KI, removing iodide poison from solution. |
| Temp | 80°C - 100°C | High temp is often needed to break resting state dimers, despite the labile C-I bond. |
Step-by-Step "Gold Standard" Procedure
-
Charge Solids: In a glovebox or under active Argon flow, add the 5-iodo substrate (1.0 equiv), Amine (1.2 equiv), Base (NaOtBu, 1.4 equiv), and Precatalyst (e.g., BrettPhos Pd G4, 1-2 mol%) to a reaction vial.
-
Tip: If using a separate ligand/Pd source, premix them in solvent for 5 mins before adding to the reaction to ensure ligation.
-
-
Solvent Addition: Add anhydrous Toluene (degassed). Concentration is critical: keep it high (0.5 M to 1.0 M ) to improve kinetics, unless solubility is an issue.
-
The "Iodide Scavenger" (Optional): If the reaction still stalls, add 1-2 mol% of phenylboronic acid . It can react with the bridging iodides or activate the precatalyst more efficiently in some specific catalytic cycles, though this is a more advanced fix [6].
-
Heating: Seal and heat to 80°C immediately. Do not stir at room temperature for long periods, as this allows stable intermediate formation without productive turnover.
Part 4: Mechanistic Visualization
Understanding the "Off-Cycle" trap is key to solving the problem.
Figure 2: The catalytic cycle showing the "Iodide Trap" (Red). Bulky ligands prevent the transition from Monomer to Dimer.
References
-
Mechanism of Iodide Inhibition: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and structure-activity relationships.[4][5] Journal of the American Chemical Society. [Link]
-
Ligand Effects (Buchwald Ligands): Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Solvent & Halide Effects: Wolfe, J. P., & Buchwald, S. L. (1997). Improved tests for the palladium-catalyzed amination of aryl halides. Journal of Organic Chemistry. [Link]
-
Dehalogenation Pathways: Navarro, O., et al. (2003). General Synthesis of Substituted Indoles from Pseudo-halides. Journal of Organic Chemistry. (Discusses competing reduction pathways). [Link]
-
Precatalyst Utility: Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3/G4 Precatalysts. Chemical Science. [Link]
-
Boronic Acid Additives: Shi, Y., et al. (2024). Halide Salts Alleviate Inhibition in Cross-Couplings.[6] ResearchGate / Science. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. entegris.com [entegris.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
This guide outlines the definitive 1H NMR characterization protocol for 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , a critical pharmacophore in kinase inhibitor development (e.g., JAK, EGFR inhibitors).[1]
Instead of a generic product comparison, this guide compares the Target Compound against its two most common synthetic "alternatives" (impurities): the Un-iodinated Precursor and the N1-Methyl Regioisomer .[2] This approach validates the structural integrity of the molecule for drug development applications.
Executive Summary: The Structural Challenge
In medicinal chemistry, the 7-deazapurine scaffold is ubiquitous. However, the introduction of an iodine atom at C5 and a methyl group at N7 presents two specific characterization challenges:
-
Verification of Iodination: confirming the electrophilic substitution at C5 (vs. C6 or incomplete reaction).
-
Regioselectivity of Methylation: distinguishing the desired N7-methyl isomer (pyrrolo-nitrogen) from the N1-methyl byproduct (pyrimidine-nitrogen).
This guide provides the spectroscopic evidence required to rule out these alternatives.
Comparative Analysis: Target vs. Alternatives
The following data compares the Target (Product) against its critical process impurities.
Comparison A: Target vs. Un-iodinated Precursor
Objective: Confirm successful electrophilic iodination at C5.
| Feature | Target Product (5-Iodo) | Alternative 1 (Precursor: 5-H) | Diagnostic Result |
| H5 Signal | Absent | Doublet (~6.5 ppm) | Primary Confirmation |
| H6 Signal | Singlet (s) | Doublet (~7.4 ppm) | Loss of vicinal coupling ( |
| H6 Shift | ~7.6 - 7.8 ppm | ~7.4 ppm | Downfield shift due to Iodine's anisotropy and steric bulk. |
Comparison B: Target (N7-Me) vs. Regioisomer (N1-Me)
Objective: Confirm correct methylation site.
| Feature | Target Product (N7-Methyl) | Alternative 2 (N1-Methyl Isomer) | Mechanistic Logic |
| Methyl Shift | N1 is adjacent to electron-deficient pyrimidine carbons, deshielding the methyl more than N7. | ||
| NOE Contact | Methyl | Methyl | Definitive Proof. The N7-Me is spatially close to H6; N1-Me is close to H2. |
| C2 Proton | ~8.8 - 9.0 ppm | ~8.4 - 8.6 ppm | Electronic environment of pyrimidine ring changes significantly upon N1-alkylation. |
Detailed Characterization Protocol
Reagents and Equipment[3][4][5][6]
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Tetramethylsilane).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Why DMSO? Chloroform-d often causes line broadening for fused pyrimidines due to stacking/aggregation. DMSO ensures sharp singlets.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Instrument: 400 MHz minimum (600 MHz recommended for resolution of H2/H4 if substituents are complex).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 5 mg of solid in DMSO-d
. Ensure complete homogeneity; filter if suspension is visible. -
Acquisition (1D 1H):
-
Pulse angle: 30°.
-
Relaxation delay (D1):
2.0 seconds (critical for integration of aromatic protons).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Scans: 16–64.
-
-
Acquisition (1D NOE / NOESY):
Experimental Data Reference (Representative)
Compound: 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Solvent: DMSO-d
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| H2 | Aromatic | 8.85 | Singlet (s) | 1H | Deshielded by two adjacent Nitrogens (N1, N3). |
| H4 | Aromatic | 8.72 | Singlet (s) | 1H | Deshielded by N3; typically slightly upfield of H2. |
| H6 | Aromatic | 7.78 | Singlet (s) | 1H | Diagnostic: Singlet indicates no H5 neighbor.[2] |
| N-CH | Alkyl | 3.82 | Singlet (s) | 3H | Characteristic N7-methyl region. |
| H5 | - | - | - | - | Absent (Substituted by Iodine). |
Note: Chemical shifts may vary by
Decision Logic Visualization
The following diagram illustrates the logical workflow to validate the compound's structure using NMR data.
Caption: Logical decision tree for validating 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine structure via 1H NMR.
References
-
National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CID 329771139, 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
-
Chimichi, S., et al. (1992).[2][3] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system: Distinguishing between 5-methyl and 7-methyl compounds. Canadian Journal of Chemistry, 70, 1093.[2][3] Retrieved from [Link][2][3]
-
Mittal, A., et al. (2023).[1][2][4][3][5] Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Journal of Medicinal Chemistry, 66(10), 6959–6980.[2][3] Retrieved from [Link][2][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Iodo-7-Deazapurines
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Structural Elucidation of Novel Heterocyclic Compounds
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-iodo-7-deazapurines, a class of compounds of significant interest in medicinal chemistry and drug development. By integrating established fragmentation principles with comparative data, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and mechanistic studies of these and related heterocyclic systems.
The Significance of 7-Deazapurine Scaffolds
7-Deazapurines are isosteres of natural purines, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification profoundly alters the electronic landscape of the purine ring system, often leading to enhanced biological activity, improved metabolic stability, and altered target-binding affinities. The introduction of an iodine atom at the 5-position further enhances the utility of this scaffold, providing a versatile handle for subsequent chemical modifications through cross-coupling reactions, thereby enabling the generation of diverse molecular libraries for drug discovery programs.
Mass spectrometry stands as a cornerstone analytical technique for the structural confirmation and quantification of these novel compounds. A thorough understanding of their fragmentation behavior under mass spectrometric conditions is paramount for the unambiguous identification of synthetic intermediates, final products, and their metabolites.
Deconstructing the Fragmentation Cascade: Key Pathways for 5-Iodo-7-Deazapurines
Under Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), 5-iodo-7-deazapurine nucleosides exhibit a series of characteristic fragmentation events. These pathways are dictated by the interplay between the glycosidic bond, the iodinated 7-deazapurine core, and the nature of the sugar moiety.
The Ubiquitous Glycosidic Bond Cleavage
Consistent with the fragmentation behavior of virtually all nucleosides, the most prominent fragmentation pathway for 5-iodo-7-deazapurine derivatives is the cleavage of the N-glycosidic bond.[1] This results in the neutral loss of the sugar moiety (e.g., 116 Da for deoxyribose or 132 Da for ribose) and the formation of the protonated 5-iodo-7-deazapurine base. This fragment ion, denoted as [B+H]⁺, is often the base peak in the MS/MS spectrum and serves as a definitive marker for the mass of the heterocyclic core.
The Halogen's Signature: Loss of Iodine
A hallmark of halogenated compounds in mass spectrometry is the facile loss of the halogen atom.[2] For 5-iodo-7-deazapurines, this manifests as the neutral loss of an iodine radical (I•, 127 Da) or hydrogen iodide (HI, 128 Da) from the precursor or fragment ions. The relatively weak carbon-iodine bond facilitates this fragmentation, making it a highly diagnostic pathway for confirming the presence and location of the iodine substituent.
Fragmentation of the 7-Deazapurine Core
Following the initial loss of the sugar, the [B+H]⁺ ion of the 5-iodo-7-deazapurine base undergoes further fragmentation, providing rich structural information. Common fragmentation channels for purine and deazapurine systems involve the sequential loss of small neutral molecules such as hydrogen cyanide (HCN), ammonia (NH₃), and carbon monoxide (CO).[3][4] These fragmentation events are indicative of the underlying heterocyclic ring system and can be used to differentiate isomers.
The Stabilizing Effect of the 7-Deaza Modification
An important comparative point is the influence of the 7-deaza modification itself. Studies have shown that the incorporation of a 7-deazapurine nucleoside in place of a standard purine can lead to a significant reduction in fragmentation.[5] This results in enhanced signal intensity and improved mass resolution for the molecular ion and key fragment ions, a critical advantage for trace-level analysis and high-resolution mass spectrometry.
A Comparative Look: 5-Iodo-7-Deazapurines vs. Other Halogenated Analogs
The fragmentation patterns of 5-iodo-7-deazapurines can be better understood by comparing them to their bromo- and chloro- counterparts. The strength of the carbon-halogen bond (C-Cl > C-Br > C-I) plays a crucial role in dictating the propensity for halogen loss.
| Fragmentation Pathway | 5-Iodo-7-Deazapurine | 5-Bromo-7-Deazapurine | 5-Chloro-7-Deazapurine |
| Glycosidic Bond Cleavage | Dominant | Dominant | Dominant |
| Halogen Loss (X• or HX) | Highly Favorable | Favorable | Less Favorable |
| [B+H]⁺ Ion Intensity | High | High | High |
| [M-X]⁺ Ion Intensity | High | Moderate | Low to Moderate |
Table 1. Comparative fragmentation behavior of 5-halogenated-7-deazapurines. The data indicates that the loss of the halogen is a more prominent fragmentation pathway for the iodinated analog due to the weaker C-I bond.
Experimental Protocols for Robust Analysis
To ensure the acquisition of high-quality, reproducible mass spectrometric data for 5-iodo-7-deazapurines, the following experimental workflow is recommended.
Sample Preparation
-
Solubilization: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 ng/µL.
-
Filtration: To prevent instrument contamination, pass the sample solution through a 0.2 µm syringe filter.
-
Internal Standards: For quantitative studies, the addition of a stable isotope-labeled internal standard is crucial to correct for matrix effects and variations in instrument response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is typically used.
-
Mobile Phases: Mobile phase A: Water with 0.1% formic acid. Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic mobile phase is employed to elute the compounds of interest.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally optimal.
-
Column Temperature: Maintaining the column at 40 °C can improve peak shape and reproducibility.[5]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion mode Electrospray Ionization (ESI) is the preferred method.
-
Analysis Mode: Data is acquired in both full scan mode (to determine the precursor ion m/z) and product ion scan mode (to obtain fragmentation spectra).
-
Collision Energy: The collision energy should be optimized for each compound to achieve a rich fragmentation spectrum, typically in the range of 15-35 eV.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements and unambiguous elemental composition determination.
-
Sources
- 1. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. A DFT study on the formation of heterocycles via iodine(iii)-promoted ring expansion reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. zh.mindat.org [zh.mindat.org]
- 4. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative-Performance Analysis for Drug Development Professionals: Benchmarking 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine Against Core Tofacitinib Intermediates
Abstract
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality, reactivity, and synthetic efficiency of intermediates are paramount. This guide provides a detailed comparative analysis of 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine , a key building block, against the more conventional intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , in the context of Tofacitinib synthesis. We will explore the nuances of their respective synthetic pathways, compare critical performance metrics through experimental data, and provide robust, field-tested protocols for their analysis. This document is intended for researchers, chemists, and professionals in drug development seeking to optimize the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.
Introduction: The Central Role of Intermediates in Tofacitinib Synthesis
Tofacitinib (sold under the brand name Xeljanz®) is a potent inhibitor of the Janus kinase (JAK) family of enzymes, crucial for treating autoimmune diseases such as rheumatoid arthritis.[1] Its molecular structure is a conjugate of a pyrrolo[2,3-d]pyrimidine core and a stereochemically complex piperidine side chain.[2] The efficient assembly of this final structure is critically dependent on the strategic choice of the pyrrolo[2,3-d]pyrimidine intermediate.
The most common synthetic disconnection involves a nucleophilic aromatic substitution (SNAr) reaction, coupling the heterocyclic core with the chiral piperidine amine.[1] The nature of the leaving group on the pyrimidine ring (e.g., a halogen) and other substituents directly influences reaction kinetics, yield, and the impurity profile of subsequent steps. This guide benchmarks a methylated, iodinated intermediate against the widely used chlorinated precursor to inform strategic sourcing and process development decisions.
The Intermediates Under Review
Benchmark Candidate: 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine (Compound A)
-
Structure: Features an iodine atom at the 5-position and a methyl group on the pyrrole nitrogen.
-
Rationale for Use: The methyl group can serve as a permanent feature or a stable protecting group. The iodo-substituent is a key reactive site, often used in cross-coupling reactions, but its bulk and electronics also modify the reactivity at the C4 position, which is crucial for the SNAr coupling with the piperidine moiety.[3]
The Established Alternative: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound B)
-
Structure: A foundational building block in the synthesis of many kinase inhibitors.[4] It features a chlorine atom at the 4-position, which acts as the leaving group in the key coupling step.[5]
-
Rationale for Use: It is commercially available and its reactivity is well-documented.[6][7] It serves as the industry-standard precursor in many established Tofacitinib synthesis routes.[1]
Benchmarking Framework: Key Performance Indicators (KPIs)
To provide an objective comparison, we will evaluate the intermediates based on the following KPIs, which are critical in pharmaceutical manufacturing for assessing quality, cost, and efficiency.[8][9]
-
Synthetic Accessibility & Yield: The efficiency and complexity of the synthetic routes to produce each intermediate.
-
Purity & Impurity Profile: The baseline purity of the intermediate and the nature of any process-related impurities.
-
Reactivity in Coupling Reactions: Performance in the critical SNAr reaction with the piperidine side-chain.
-
Analytical Characterization: Ease and reliability of characterization using standard techniques like HPLC and NMR.
Comparative Analysis
Synthesis Pathway Evaluation
The synthesis of the pyrrolo[2,3-d]pyrimidine core is a multistep process. While numerous variations exist, a general overview highlights the key differences.
Compound B (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is typically prepared from 7-deazahypoxanthine in high yields.[1] The route is robust and well-optimized for large-scale production.
Compound A (5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine) requires additional steps. A common method involves the iodination of a pyrrolo[2,3-d]pyrimidine derivative using an iodinating agent like N-iodosuccinimide (NIS), followed by methylation.[3] These extra steps can potentially lower the overall yield and increase manufacturing costs compared to the synthesis of Compound B.
Diagram 1: Generalized Tofacitinib Synthetic Pathway
Caption: Overview of Tofacitinib synthesis highlighting the integration points for Intermediates A and B.
Physicochemical & Purity Showdown
The physical properties and typical purity levels are crucial for handling, formulation, and reaction setup.
| Property | Compound A (5-iodo-7-methyl) | Compound B (4-chloro-7H) | Reference |
| Molecular Formula | C₇H₆IN₃ | C₆H₄ClN₃ | N/A |
| Molecular Weight | 259.05 g/mol | 153.57 g/mol | [7] |
| Appearance | Off-white to yellow solid | Light-colored to off-white crystalline solid | [4] |
| Melting Point | Data not widely published | ~170–175 °C (varies) | [4] |
| Solubility | Soluble in DMF, DMSO | Soluble in DMSO, DMF, ethanol; sparingly in water | [4] |
| Typical Purity (HPLC) | > 98% | > 98% | [6] |
Expert Insight: The higher molecular weight of Compound A means that on a mass-for-mass basis, fewer moles are being used, a factor to consider in stoichiometry and cost calculations. While both intermediates can be sourced at high purity, the synthesis of Compound A involves more steps, potentially introducing a different and more complex impurity profile that must be carefully monitored.
Reactivity & Performance Data
The ultimate test of an intermediate is its performance in the subsequent synthetic step. The key SNAr reaction involves coupling the intermediate with the chiral piperidine amine.
| Performance Metric | Compound A | Compound B | Rationale & Causality |
| Reaction Time | Potentially Slower | Faster | The chlorine at C4 is a better leaving group than the implicit hydride that would be displaced if coupling occurred at C4 of Compound A. However, the primary reaction for Tofacitinib synthesis involves displacement of a C4-halogen. The iodo-group at C5 in Compound A sterically hinders the approach of the nucleophile to C4, potentially slowing the reaction compared to the un-substituted Compound B. |
| Typical Yield | 80-90% | 85-95% | Yields are often comparable under optimized conditions, but Compound B's reaction is generally more facile and may require less optimization to achieve high yields. |
| Side Reactions | Potential for de-iodination or side reactions at the C5 position. | Fewer potential side reactions, leading to a cleaner reaction profile. | The C-I bond is weaker than C-H and can be susceptible to reductive cleavage under certain conditions. The C5 position in Compound B is less reactive. |
Trustworthiness: These performance metrics are based on established principles of organic chemistry and process development reports. Actual results will depend heavily on specific reaction conditions (solvent, base, temperature). It is imperative to perform small-scale trials to validate these expectations in your specific laboratory environment.
Experimental Protocols for Benchmarking
To ensure a valid, data-driven comparison, the following standardized protocols should be employed.
Diagram 2: Experimental Benchmarking Workflow
Caption: A logical workflow for the systematic comparison of pharmaceutical intermediates.
Protocol: HPLC Purity Assessment
Causality: This protocol uses reverse-phase HPLC, a standard technique for separating and quantifying components of a mixture based on their polarity. A C18 column is used as a non-polar stationary phase, while a polar mobile phase elutes the compounds. This method is stability-indicating, meaning it can separate the main component from its potential degradation products and impurities.[10][11]
Methodology:
-
System Preparation: Use a validated HPLC system with a UV detector (e.g., Waters 2695 with PDA detector).[12]
-
Column: Kromosil C18 (4.6 x 150 mm, 5µm particle size) or equivalent.[12]
-
Mobile Phase: Prepare a mixture of Methanol and Water (45:55 v/v).[12] Ensure all solvents are HPLC grade and degassed.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 254 nm.[12]
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh ~10 mg of the intermediate and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.
-
Injection Volume: 10 µL.
-
Self-Validation/System Suitability:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Make five replicate injections of the sample solution. The relative standard deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%.
-
-
Analysis: Inject the sample solutions for Compound A and Compound B. Integrate all peaks and calculate the purity by the area percent method. Identify and quantify any impurities relative to the main peak.
Protocol: ¹H NMR Structural Confirmation
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. It is the gold standard for confirming the identity and structural integrity of organic compounds.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Analysis:
-
For Compound A (5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine): Expect to see signals corresponding to the N-methyl group, and aromatic protons on the pyrrole and pyrimidine rings. The integration of these signals should match the expected number of protons.
-
For Compound B (4-chloro-7H-pyrrolo[2,3-d]pyrimidine): Expect to see signals for the N-H proton (which may be broad) and the aromatic protons.
-
-
Trustworthiness: Compare the acquired spectrum against a known reference spectrum or predicted chemical shifts to confirm the structure and rule out the presence of significant structural isomers or impurities.
Protocol: Parallel SNAr Coupling Reaction
Causality: This head-to-head reaction benchmark is designed to directly compare the reactivity of the two intermediates under identical conditions, providing the most reliable data on their relative performance.
Methodology:
-
Reaction Setup: In two separate, identical reaction vessels equipped with stir bars and nitrogen inlets, add the chiral piperidine intermediate (1.0 equivalent) and a suitable solvent (e.g., DMF).
-
Reagent Addition:
-
To Vessel 1, add Compound A (1.05 equivalents) and a non-nucleophilic base (e.g., DIPEA, 1.5 equivalents).
-
To Vessel 2, add Compound B (1.05 equivalents) and the same non-nucleophilic base (DIPEA, 1.5 equivalents).
-
-
Reaction Conditions: Heat both vessels to the same temperature (e.g., 80-100 °C) and stir.
-
Monitoring: Monitor the progress of both reactions simultaneously using TLC or HPLC at regular time intervals (e.g., every hour). Note the time to completion (disappearance of starting material).
-
Workup & Isolation: Once complete, cool both reactions and perform an identical aqueous workup and extraction. Purify the crude product via column chromatography or recrystallization.
-
Analysis: Determine the isolated yield for each reaction. Analyze the purity of the resulting coupled product by HPLC (using the method in 5.1, adjusted for the new product) to compare impurity profiles.
Discussion & Field Insights
-
Choice of Intermediate is Application-Dependent: For standard Tofacitinib synthesis, Compound B (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) remains the workhorse. Its synthesis is economical, its reactivity is predictable, and it generates a cleaner product profile in the crucial SNAr step.[5] It is the logical choice for large-scale manufacturing where cost and process simplicity are dominant drivers.
-
Niche Applications for Compound A: Compound A (5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine) becomes strategically valuable when further functionalization of the pyrrole ring is desired. The iodo group is not just a substituent; it's a reactive handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[13] This allows for the synthesis of novel Tofacitinib analogues for structure-activity relationship (SAR) studies. The N-methyl group also prevents potential side reactions at the pyrrole nitrogen, which can be a complication when using Compound B.
-
Process Development Considerations: While Compound A may present more synthetic challenges initially (lower overall yield, potential for side reactions), its use can simplify downstream steps if N-methylation is required anyway. The decision must be based on a holistic evaluation of the entire synthetic route, not just a single step.
Conclusion
This guide demonstrates that while both 5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are viable intermediates for the synthesis of pyrrolo[2,3-d]pyrimidine-based APIs, they serve different strategic purposes.
-
For routine, large-scale Tofacitinib synthesis, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound B) is the superior choice due to its cost-effectiveness, high reactivity, and simpler impurity profile.
-
5-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine (Compound A) is a specialized intermediate, best suited for medicinal chemistry and the development of novel analogues where the iodo and methyl groups provide unique synthetic handles and structural features.
The experimental protocols provided herein offer a robust framework for in-house validation, enabling drug development professionals to make data-driven decisions tailored to their specific project goals, whether they be cost optimization, speed to market, or the exploration of new chemical entities.
References
- Current time information in Shropshire, GB. (n.d.). Google.
- Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
- ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
- V, S., Devanna, & Mulakayala, N. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- (n.d.). Tofacitinib synthesis. UNL.
- Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
- PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-.
- PharmaCores. (2025, March 3). 5 Proven Benefits of Benchmarking in the Pharmaceutical Industry.
- PubChem. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine.
- Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Tofacitinib.
- (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (PDF).
- Benchchem. (n.d.). 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
- Ernst, S. (2007, May 2). Pharmaceutical Benchmarking: A Contract-Manufacturing Perspective. Pharmaceutical Technology.
- Scimplify. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS NO : 3680-69-1).
- Journal of Medicinal Chemistry. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
- BiopharmaVantage. (2025, February 28). 4 Advanced Competitive Benchmarking Techniques in the Biopharma Industry.
- APQC. (2025, April 17). Quality Key Benchmarks: Pharmaceutical Industry.
- Claritas Rx. (n.d.). Benchmarking Strategies for Pharmaceutical Product Launches.
- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- (n.d.). Indicating HPLC Method Development and Validation for the Quantification of Tofacitinib Citrate and Its Re.
- (n.d.). Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances*. Der Pharma Chemica.
- (n.d.). Structure of Tofacitinib. Asian Journal of Pharmaceutical Analysis.
- Ozbay, Y., et al. (2023). A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. ACG Publications.
- MDPI. (n.d.). Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography.
- Semantic Scholar. (2025, May 8). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and.
- PubMed. (2010, October 15). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation.
Sources
- 1. research.unl.pt [research.unl.pt]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | Benchchem [benchchem.com]
- 4. srinichem.com [srinichem.com]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5 Proven Benefits of Benchmarking in the Pharmaceutical Industry [pharmacores.com]
- 9. pharmtech.com [pharmtech.com]
- 10. d-nb.info [d-nb.info]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary & Risk Architecture
The "Why" Behind the Protocol: As a researcher handling 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: Research Intermediate), you are not merely handling a white powder; you are working with a halogenated nucleoside analog. While commercial Safety Data Sheets (SDS) often default to generic classifications (H302, H315), the structural pharmacophore—a pyrrolopyrimidine scaffold—is the backbone of potent Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib).
The Precautionary Principle: Until full toxicological profiling is complete, this compound must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . The addition of the N-methyl group increases lipophilicity compared to its parent (7H) analog, potentially enhancing skin absorption.
Core Hazards:
-
Biological: Potential kinase inhibitor (cytotoxic/reproductive hazard).
-
Chemical: Iodine-carbon bond is labile; sensitive to light and transition metals.
-
Physical: Fine electrostatic powder (inhalation risk).
Personal Protective Equipment (PPE) Matrix
PPE is the last line of defense, not the first. However, in research settings where engineering controls (fume hoods) may be shared or variable, your PPE must provide a redundant barrier.
A. Hand Protection (Critical)
Standard: ASTM F739 (Permeation) / EN 374.[1] Protocol: Double-gloving is mandatory for all synthesis and handling steps.
| Layer | Material | Thickness (Min) | Function |
| Inner | Nitrile (Examination) | 4 mil (0.10 mm) | Biological barrier; visual indicator for outer glove breach. |
| Outer | Nitrile (High-Dex) | 6 mil (0.15 mm) | Chemical resistance. Replace immediately upon splash. |
| Solvent Specifics | Laminate (Silver Shield) | N/A | REQUIRED if dissolving in DCM or Chloroform (Nitrile degrades rapidly). |
Expert Insight: Why 6 mil? Standard 4 mil lab gloves have a breakthrough time of <2 minutes for common halogenated solvents used with this compound (e.g., Dichloromethane). The 6 mil outer layer extends this window to ~5-8 minutes, allowing safe doffing.
B. Respiratory Protection
Standard: NIOSH 42 CFR Part 84. Requirement:
-
Solid State: Handling powder outside a biosafety cabinet requires an N95 or P100 respirator.
-
Solution State: Fume hood is primary; respiratory protection is secondary unless aerosolization occurs.
C. Ocular & Body Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders due to airborne drift.
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.
Visualization: PPE Decision Logic
The following diagram outlines the decision process for selecting the correct PPE configuration based on the operational state of the chemical.
Caption: Decision matrix for PPE selection based on physical state and solvent compatibility. Note the escalation to Laminate gloves for halogenated solvents.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Light Sensitivity Check: The C-I bond is photosensitive. Ensure amber glassware or aluminum foil wrapping is prepared before removing the compound from storage.
-
Static Management: Pyrrolopyrimidines are often fluffy, electrostatic solids. Use an anti-static gun or polonium strip near the balance to prevent powder dispersal.
-
Weighing Protocol:
-
Place balance inside a powder containment hood or fume hood.
-
Tare the amber vial with its cap.
-
Transfer solid. Cap immediately.
-
Wipe the exterior of the vial with a damp Kimwipe (methanol-moistened) before removing from the hood.
-
Phase 2: Reaction & Solubilization
-
Solvent Choice: If using DMSO (Dimethyl sulfoxide), be aware that DMSO penetrates skin instantly and acts as a carrier, dragging the toxic dissolved compound into your bloodstream.
-
Action: If using DMSO, wear extended-cuff nitrile gloves taped to the lab coat sleeve.
-
-
Temperature: Avoid heating >50°C without explicit stability data, as de-iodination can release iodine vapors (corrosive/toxic).
Phase 3: Waste & Decontamination
-
Classification: This is Halogenated Organic Waste .
-
Segregation: DO NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases, as this may cleave the pyrrole ring or liberate iodine.
-
Spill Cleanup:
-
Solid: Do not sweep (creates dust). Cover with wet paper towels (water/detergent), then scoop.
-
Solution: Absorb with vermiculite or spill pads.
-
Decontamination: Wash surface with 10% sodium thiosulfate (neutralizes potential iodine release) followed by detergent water.
-
Visualization: Handling & Disposal Lifecycle
Caption: Operational lifecycle emphasizing the "Critical Safety Gates" where most exposure accidents occur.
References & Regulatory Grounding
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Washington, DC: U.S. Department of Labor. [Link]
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
